molecular formula C3H4N2O B1348784 2-Methyl-1,3,4-oxadiazole CAS No. 3451-51-2

2-Methyl-1,3,4-oxadiazole

货号: B1348784
CAS 编号: 3451-51-2
分子量: 84.08 g/mol
InChI 键: ZMSIFDIKIXVLDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methyl-1,3,4-oxadiazole is a high-purity, five-membered heterocyclic compound of significant interest in advanced chemical and pharmacological research. As a member of the 1,3,4-oxadiazole family, this scaffold is renowned for its electron-withdrawing nature and stability, serving as a critical building block in developing novel molecules with diverse functionalities . Lower alkyl derivatives like this compound are characterized by their complete solubility in water, facilitating their use in various experimental conditions . In medicinal chemistry, the 1,3,4-oxadiazole nucleus is a privileged pharmacophore. Researchers utilize this scaffold, including the 2-methyl derivative, as a bioisostere for carboxylic acids, esters, and carboxamides to optimize the pharmacokinetic properties of drug candidates . This compound is a key intermediate in synthesizing substances investigated for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects . Its incorporation can lead to molecules that interact with critical biological targets such as enzymes and growth factor receptors . Beyond pharmaceutical applications, 1,3,4-oxadiazoles have substantial value in materials science. Their strong fluorescence and efficient charge transfer in the excited state make them suitable for developing organic light-emitting diodes (OLEDs), optical brighteners, laser dyes, and scintillators . The 1,3,4-oxadiazole ring also contributes to the thermal stability of polymers and is used in energetic materials . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSIFDIKIXVLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339756
Record name 2-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3451-51-2
Record name 2-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Methyl-1,3,4-oxadiazole from Acetic Hydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1,3,4-oxadiazole from acetic hydrazide. The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines detailed experimental protocols for the synthesis of the target compound and, for comparative purposes, the related 2,5-dimethyl-1,3,4-oxadiazole, also originating from acetic hydrazide. The information presented is intended to equip researchers in drug discovery and development with practical methodologies for accessing these valuable heterocyclic scaffolds.

Synthesis of this compound

The synthesis of this compound from acetic hydrazide necessitates the introduction of a single carbon atom to facilitate the cyclization, forming the oxadiazole ring. A common and effective method to achieve this is through the reaction of acetic hydrazide with an orthoester, such as triethyl orthoformate. The reaction proceeds via an intermediate that subsequently undergoes cyclization with the elimination of ethanol.

Experimental Protocol: Reaction with Triethyl Orthoformate

This protocol is adapted from general procedures for the synthesis of 2-substituted-1,3,4-oxadiazoles from hydrazides and triethyl orthoformate.[1]

Reagents and Materials:

  • Acetic hydrazide

  • Triethyl orthoformate

  • Ethanol (for recrystallization, if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of acetic hydrazide and an excess of triethyl orthoformate is prepared.[1]

  • The reaction mixture is heated to reflux at a temperature of 140-150°C.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for an extended period, potentially 20-24 hours, to ensure complete conversion.[1]

  • Upon completion of the reaction, the excess triethyl orthoformate is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation or recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis of 2,5-Dimethyl-1,3,4-oxadiazole

For comparison, the synthesis of the symmetrically substituted 2,5-dimethyl-1,3,4-oxadiazole is presented. This transformation can be achieved from acetic hydrazide through a two-step process involving the formation of an N,N'-diacetylhydrazine intermediate, followed by cyclodehydration.

Experimental Protocol: Cyclodehydration of N,N'-Diacetylhydrazine

This protocol is based on a general method for the synthesis of symmetrical 2,5-dialkyl-1,3,4-oxadiazoles.[2][3]

Part 1: Synthesis of N,N'-Diacetylhydrazine

Note: N,N'-diacetylhydrazine can also be prepared by reacting acetic hydrazide with acetic anhydride.

Reagents and Materials:

  • Acetic hydrazide

  • Acetic anhydride

  • Suitable solvent (e.g., glacial acetic acid)

  • Beaker

  • Stirring apparatus

Procedure:

  • Acetic hydrazide is dissolved in a suitable solvent, such as glacial acetic acid.

  • Acetic anhydride is added dropwise to the solution with stirring.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The product, N,N'-diacetylhydrazine, can be isolated by precipitation upon cooling or by the addition of a non-solvent, followed by filtration.

Part 2: Cyclodehydration to 2,5-Dimethyl-1,3,4-oxadiazole

Reagents and Materials:

  • N,N'-Diacetylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Diethyl ether

  • Sodium carbonate (for neutralization)

  • Magnesium sulfate (for drying)

Procedure:

  • N,N'-diacetylhydrazine is carefully added to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.[2][3]

  • The reaction mixture is heated to reflux at approximately 55°C for 6-24 hours, with the reaction progress monitored by TLC.[2][3]

  • After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.[2]

  • The residue is dissolved in diethyl ether and carefully poured into ice water.[2]

  • The mixture is neutralized with sodium carbonate, and the organic layer is separated.[2]

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 2,5-dimethyl-1,3,4-oxadiazole.[2]

Data Presentation

ProductStarting MaterialKey Reagent(s)Reaction ConditionsYield (%)
This compoundAcetic hydrazideTriethyl orthoformateReflux (140-150°C), 20-24 hNot specified
2,5-Dimethyl-1,3,4-oxadiazoleN,N'-DiacetylhydrazinePhosphorus oxychloride (POCl₃)Reflux (55°C), 6-24 h40-76%[2]

Mandatory Visualization

G Synthesis of this compound acetic_hydrazide Acetic Hydrazide intermediate Acyclic Intermediate acetic_hydrazide->intermediate + triethyl_orthoformate Triethyl Orthoformate triethyl_orthoformate->intermediate product This compound intermediate->product Cyclization (Heat) ethanol Ethanol product->ethanol -

Caption: Synthesis pathway of this compound.

G General Experimental Workflow for 1,3,4-Oxadiazole Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Acetic Hydrazide and Reagents reaction Heat and Stir (e.g., Reflux) reactants->reaction removal Remove Excess Reagents (e.g., Evaporation) reaction->removal extraction Extraction and Washing removal->extraction drying Drying of Organic Phase extraction->drying purify Purification (e.g., Recrystallization/Distillation) drying->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1,3,4-oxadiazole

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of key chemical pathways and relationships relevant to research and development.

Core Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and its ability to serve as a bioisosteric replacement for amide and ester functional groups.[1] It is the most stable among the oxadiazole isomers.[1][2] The physicochemical properties of this compound and its parent compound are summarized below.

PropertyValueSource
Molecular Formula C₃H₄N₂O[3][4][5]
Molecular Weight 84.08 g/mol [4][5]
Appearance Lower alkyl derivatives are liquids[6]
Boiling Point 150 °C (for unsubstituted 1,3,4-oxadiazole)[6]
Solubility Expected to be highly soluble in water[6]
XLogP3-AA (Predicted) 0.2[4]
Topological Polar Surface Area 38.9 Ų
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Stability 1,3,4-oxadiazole is the most stable isomer[1][2]

Synthesis and Characterization Protocols

The synthesis of 1,3,4-oxadiazole derivatives is well-established, typically involving the cyclization of hydrazide-containing intermediates.

General Synthesis Protocol: Cyclodehydration of Diacylhydrazines

One of the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[7] For this compound, the precursors would be N-acetyl-N'-formylhydrazine.

Methodology:

  • Preparation of N,N'-Diacylhydrazine: Acetylhydrazine is reacted with an equimolar amount of formic acid or a formic acid derivative (like ethyl formate) under reflux to yield the corresponding N-acetyl-N'-formylhydrazine.

  • Cyclodehydration: The resulting diacylhydrazine is heated with a strong dehydrating agent.[7] Common reagents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).[7]

  • Work-up and Purification: The reaction mixture is cooled and then carefully poured onto crushed ice. The solution is neutralized with a base, such as sodium bicarbonate solution (20%), which typically causes the product to precipitate.[7] The crude solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[6]

Characterization Protocols

The structure and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is used to confirm the presence of the methyl group (a singlet around δ 2.0-2.5 ppm) and the proton on the oxadiazole ring.

    • ¹³C NMR: This technique is used to identify the carbon atoms of the methyl group and the two distinct carbons of the heterocyclic ring.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the formation of the oxadiazole ring by identifying characteristic absorption bands for C=N and C-O-C stretching vibrations, and the absence of N-H and C=O bands from the starting hydrazide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula of the compound by determining its exact mass.[8]

Reactivity and Applications

The 1,3,4-oxadiazole ring is chemically stable but can undergo specific reactions, leading to the formation of other heterocyclic systems.

G main This compound product1 Triazole Derivative main->product1 Ring Conversion product2 Thiadiazole Derivative main->product2 Ring Conversion reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent1->product1 reagent2 Thiourea (CS(NH₂)₂) reagent2->product2

Caption: Reactivity of the 1,3,4-oxadiazole ring.[6]

Derivatives of 1,3,4-oxadiazole are of significant interest in drug discovery and materials science due to their wide range of biological activities and unique optical properties.

G core 1,3,4-Oxadiazole Derivatives medicine Medicine & Pharmacology core->medicine agriculture Agriculture core->agriculture materials Materials Science core->materials sub_med1 Anticancer medicine->sub_med1 sub_med2 Antiviral (e.g., Raltegravir for HIV) medicine->sub_med2 sub_med3 Antibacterial & Antifungal medicine->sub_med3 sub_med4 Anti-inflammatory medicine->sub_med4 sub_agri1 Herbicides agriculture->sub_agri1 sub_agri2 Insecticides agriculture->sub_agri2 sub_agri3 Fungicides agriculture->sub_agri3 sub_mat1 Organic Light Emitting Diodes (OLEDs) materials->sub_mat1 sub_mat2 Heat-Resistant Polymers materials->sub_mat2 sub_mat3 Laser Dyes & Scintillators materials->sub_mat3

Caption: Applications of 1,3,4-oxadiazole derivatives.[6][8][9]

Experimental Workflow Visualization

The general workflow for the synthesis and analysis of 1,3,4-oxadiazole derivatives follows a logical progression from starting materials to final characterization and application testing.

G start Starting Materials (e.g., Acid Hydrazides, Carboxylic Acids) synthesis Synthesis of Intermediate (e.g., N,N'-Diacylhydrazine) start->synthesis Step 1 cyclization Cyclodehydration Reaction (e.g., with POCl₃, PPA) synthesis->cyclization Step 2 purification Work-up & Purification (Neutralization, Recrystallization) cyclization->purification Step 3 product Final Product (this compound) purification->product Yields analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis Characterization bioassay Biological Activity Screening (e.g., Anticancer, Antimicrobial) product->bioassay Application

Caption: General experimental workflow.

References

Spectroscopic Characterization of 2-Methyl-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-1,3,4-oxadiazole, a key heterocyclic scaffold in medicinal chemistry. The document details the expected data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in the replication of these characterization methods.

Introduction to this compound

The 1,3,4-oxadiazole ring is a vital pharmacophore found in numerous therapeutic agents due to its diverse biological activities, which include antibacterial, antifungal, and anti-inflammatory properties. As a bioisostere for amide and ester functionalities, the 1,3,4-oxadiazole nucleus offers improved metabolic stability and pharmacokinetic profiles to drug candidates. This compound serves as a fundamental building block in the synthesis of more complex derivatives, making its thorough spectroscopic characterization essential for quality control and structural confirmation.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the spectroscopic characterization of this compound, based on data from closely related analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
-CH₃~2.60Singlet
Oxadiazole-H (at C5)~8.50 - 9.00Singlet

Note: Data is extrapolated from substituted this compound derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ) ppm
-CH₃~11.08
C2 (of oxadiazole)~163.35
C5 (of oxadiazole)~162.12

Note: Data is based on the closely related analogue 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate[1].

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration
C-H (methyl)2900 - 3000Stretching
C=N (oxadiazole ring)1610 - 1650Stretching
C-O-C (oxadiazole ring)1020 - 1070Stretching
N-N (oxadiazole ring)1230 - 1270Stretching

Note: Ranges are based on typical values for 1,3,4-oxadiazole derivatives[2][3].

Table 4: Predicted Mass Spectrometry Data for this compound

FragmentPredicted m/zInterpretation
[M]⁺84.03Molecular Ion
[M-CH₃]⁺69Loss of methyl group
[M-N₂]⁺56Loss of nitrogen molecule
[CH₃CN]⁺41Acetonitrile cation radical

Note: Fragmentation pattern is predicted based on the general fragmentation of heterocyclic compounds.

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

SolventPredicted λmax (nm)Electronic Transition
Ethanol/Methanol~280 - 310π → π*

Note: Based on data for 2-alkyl-5-aryl-1,3,4-oxadiazole derivatives[4].

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer (e.g., Bruker Avance DPX 400).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer (e.g., PerkinElmer).

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty pellet holder in the spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the IR spectrum.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the compound from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Analysis:

    • The eluent from the GC is introduced into the mass spectrometer.

    • Use Electron Impact (EI) ionization at 70 eV.

    • Scan a mass range of m/z 30-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Spectrum: Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Structural Elucidation Sample Sample NMR NMR (¹H & ¹³C) Sample->NMR Analysis IR FT-IR Sample->IR Analysis MS GC-MS Sample->MS Analysis UV UV-Vis Sample->UV Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data UV_Data λmax Molar Absorptivity UV->UV_Data Structure Structure Confirmation of This compound NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation UV_Data->Structure Interpretation

References

Crystal Structure Analysis of 2-Methyl-1,3,4-oxadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 2-Methyl-1,3,4-oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the common synthetic routes, detailed experimental protocols for single-crystal X-ray diffraction, and presents crystallographic data for representative compounds. Furthermore, it visualizes a key signaling pathway targeted by these derivatives, offering insights for drug design and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the cyclization of an appropriate acylhydrazide. A general and efficient method is the reaction of an acid hydrazide with an acid chloride or carboxylic acid, followed by cyclodehydration.

General Synthetic Protocol:

A common route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N-acyl hydrazones. These are typically prepared by the condensation of an acid hydrazide with an aldehyde. For instance, to synthesize a 2-methyl-5-aryl-1,3,4-oxadiazole, one could start with acetohydrazide and a substituted benzoic acid.

A widely used method involves the reaction of N,N'-diacylhydrazines with a dehydrating agent like phosphorus oxychloride (POCl₃). The N,N'-diacylhydrazines are synthesized by reacting acid chlorides with hydrazine hydrate.

Experimental Protocols for Crystal Structure Analysis

The definitive determination of the three-dimensional structure of this compound derivatives is achieved through single-crystal X-ray diffraction.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent.

Protocol for Slow Evaporation:

  • Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, chloroform, ethyl acetate) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent at room temperature.

  • Allow the vial to stand undisturbed for several days to weeks until well-formed crystals appear.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

Experimental Workflow:

experimental_workflow A Crystal Selection and Mounting B Data Collection on Diffractometer A->B X-ray source C Data Reduction and Integration B->C Diffraction Pattern D Structure Solution (e.g., Direct Methods) C->D Intensity Data E Structure Refinement D->E Initial Atomic Positions F Validation and Final Model E->F Refined Structure VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->VEGFR2 Inhibits

Initial biological screening of 2-Methyl-1,3,4-oxadiazole compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Biological Screening of 2-Methyl-1,3,4-Oxadiazole Compounds

Introduction: The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms.[1][2] This scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities and its presence in numerous clinically approved drugs.[1][3] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][4] The planar, aromatic nature of the oxadiazole ring allows it to interact with various biological macromolecules through hydrogen bonding, π-stacking, and other intermolecular forces, making it a privileged structure in drug design.[3][5] This guide focuses on the initial biological screening methodologies for compounds featuring the this compound core, providing researchers with a framework for preliminary evaluation.

Anticancer Activity Screening

Derivatives of 1,3,4-oxadiazole have shown significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition (e.g., VEGFR2, histone deacetylases), disruption of cell cycle progression, and induction of apoptosis.[5][6][7]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PANC-1 - pancreas).[7]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound test compounds.

  • Dimethyl sulfoxide (DMSO) for stock solutions.

  • MTT solution (5 mg/mL in PBS).

  • 96-well microplates.

  • Positive control (e.g., Cisplatin, Doxorubicin).[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium from a DMSO stock. Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control.[8]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[9]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Visualization: Cytotoxicity Screening Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Wells prep_compounds->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 dissolve Dissolve Formazan (Add DMSO) incubate3->dissolve read Measure Absorbance (~570 nm) dissolve->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Quantitative Data: Anticancer Activity
Compound SeriesCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivs.A549 (Lung)<0.14 - 7.48Cisplatin4.98[10]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivs.C6 (Glioma)8.16 - 13.04--[10]
Benzimidazole-1,3,4-oxadiazole derivs.PANC-1 (Pancreas)5.5 - 26.7Cisplatin-[7]
Benzimidazole-1,3,4-oxadiazole derivs.A549 (Lung)0.3 - 0.5Cisplatin-[7]
Quinoline-1,3,4-oxadiazole conjugatesHepG2 (Liver)0.8 - 1.25-Fluorouracil21.9[3]

Antimicrobial Activity Screening

The 1,3,4-oxadiazole nucleus is a common feature in compounds developed for their antibacterial and antifungal properties.[11][12] Screening is typically performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Protocol: Agar Well/Disc Diffusion Method

This method is a preliminary test to evaluate the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Objective: To qualitatively assess the antimicrobial activity and measure the zone of inhibition (ZOI).

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram+), Bacillus subtilis (Gram+), Escherichia coli (Gram-), Pseudomonas aeruginosa (Gram-).[11][13]

  • Fungal Strains: Candida albicans, Aspergillus niger.[11]

  • Culture Media: Nutrient Agar (for bacteria), Potato Dextrose Agar (for fungi).[14]

  • Test compounds dissolved in DMSO.

  • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Ketoconazole).[1][11]

  • Sterile Petri dishes, cork borer, and sterile swabs.

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

  • Inoculation: Once the agar solidifies, uniformly spread a standardized inoculum of the test microorganism over the surface using a sterile swab.

  • Well/Disc Application:

    • Well Diffusion: Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.[14]

    • Disc Diffusion: Impregnate sterile paper discs with a known concentration of the test compound.

  • Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution into the wells or place the impregnated discs on the agar surface.[14]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[14]

  • Data Acquisition: Measure the diameter of the clear zone of growth inhibition around the well/disc in millimeters (mm).

Visualization: Antimicrobial Screening Logic

Antimicrobial_Screening_Logic cluster_bacteria Antibacterial Testing cluster_fungi Antifungal Testing compound This compound Compound gram_pos Gram-Positive (e.g., S. aureus) compound->gram_pos gram_neg Gram-Negative (e.g., E. coli) compound->gram_neg fungi Fungal Strains (e.g., C. albicans) compound->fungi result Measure Zone of Inhibition (ZOI) gram_pos->result gram_neg->result fungi->result

Caption: Logical flow for broad-spectrum antimicrobial screening.

Quantitative Data: Antimicrobial Activity
Compound SeriesMicroorganismActivity MetricResultStandard DrugCitation
2-amino-1,3,4-oxadiazole derivs.E. coli, P. aeruginosaActivityGoodFuracin[11]
2-amino-1,3,4-oxadiazole derivs.C. albicansActivityExcellentFluconazole[11]
2,5-disubstituted-1,3,4-oxadiazolesP. aeruginosaMIC (mg/cm³)0.40 - 0.60-[14]
Aniline-1,3,4-oxadiazole derivs.S. aureus, B. subtilisActivityGoodAmoxicillin[1]

Anti-inflammatory Activity Screening

1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenases (COX).[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan.

Materials:

  • Wistar rats or Swiss albino mice.

  • Carrageenan solution (1% in saline).

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Standard drug (e.g., Indomethacin, Ibuprofen).[15][17]

  • Plethysmometer to measure paw volume.

Procedure:

  • Animal Grouping: Divide animals into groups: control (vehicle), standard drug, and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[17]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualization: Potential Anti-inflammatory Pathway

Anti_Inflammatory_Pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox COX Enzymes (COX-1, COX-2) aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Edema, Fever) pgs->inflammation compound 1,3,4-Oxadiazole Compound compound->cox Inhibition

Caption: Inhibition of the COX pathway as a mechanism for anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity
Compound SeriesModel% InhibitionStandard Drug% InhibitionCitation
Methyl-imidazolyl-1,3,4-oxadiazolesCarrageenan-induced paw edema33 - 43% (at 5h)IndomethacinComparable[17]
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazolesCarrageenan-induced paw edema33 - 62%Indomethacin-[1]
2,5-disubstituted-1,3,4-oxadiazolesCarrageenan-induced paw edema~74 - 80%Ibuprofen~84%[15]

Conclusion

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The initial biological screening process is a critical step in identifying lead compounds for further optimization. By employing standardized in vitro and in vivo assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently evaluate the potential of novel derivatives. The protocols and data presented in this guide offer a comprehensive framework for conducting these preliminary investigations, paving the way for the discovery of next-generation pharmaceuticals.

References

The Ascendant Scaffold: A Technical Guide to the Discovery of Novel 2-Methyl-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, consistently featured in a wide array of biologically active compounds.[1] Its inherent properties, including metabolic stability and the capacity for diverse substitutions at the 2 and 5-positions, have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of recent advancements in the discovery of novel derivatives of this versatile scaffold, with a focus on their synthesis, biological evaluation, and the underlying structure-activity relationships.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available to researchers. A common and efficient route involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating methods.[2]

General Synthetic Protocol for 2-Methyl-5-aryl-1,3,4-oxadiazoles

A prevalent method for the synthesis of 2-methyl-5-aryl-1,3,4-oxadiazoles involves the cyclization of an appropriate acylhydrazide with acetic anhydride or the reaction of an aryl hydrazide with an acetylating agent followed by cyclization.

Experimental Protocol:

Step 1: Synthesis of Aryl Acid Hydrazides A mixture of an aryl methyl ester (1 equivalent) and hydrazine hydrate (2 equivalents) is heated under reflux in a suitable solvent such as ethanol for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding aryl acid hydrazide.

Step 2: Synthesis of 2-Methyl-5-aryl-1,3,4-oxadiazole The aryl acid hydrazide (1 equivalent) is refluxed in an excess of acetic anhydride for 3-5 hours. After completion of the reaction (monitored by TLC), the excess acetic anhydride is removed under reduced pressure. The residue is then poured into ice-cold water, and the resulting solid precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-methyl-5-aryl-1,3,4-oxadiazole derivative.

Biological Activities of Novel Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The nature of the substituent at the 5-position of the oxadiazole ring plays a crucial role in determining the biological activity and potency of the compounds.[3]

Antimicrobial Activity

Numerous studies have reported the significant antibacterial and antifungal activities of 2,5-disubstituted 1,3,4-oxadiazole derivatives.[[“]][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antibacterial Activity of Selected this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDSubstituent at C5Staphylococcus aureusEscherichia coliReference
1a 4-Chlorophenyl1632[5]
1b 4-Nitrophenyl816[5]
1c 4-Methoxyphenyl3264[1]
1d 2,4-Dichlorophenyl48[1]

Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method)

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared in sterile saline.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Seeding: The solidified agar plates are uniformly seeded with the bacterial inoculum using a sterile cotton swab.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, dissolved in a suitable solvent like DMSO) is added to each well. A negative control (solvent alone) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The minimum inhibitory concentration (MIC) can be subsequently determined using a broth microdilution method.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a key component in a number of compounds exhibiting potent anticancer activity.[6] These derivatives can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways involved in cancer progression.[7]

Table 2: In Vitro Anticancer Activity of Selected 2,5-Disubstituted-1,3,4-oxadiazole Derivatives (IC50 in µM)

Compound IDSubstituent at C2Substituent at C5Cell LineIC50 (µM)Reference
2a Methyl4-FluorophenylMCF-7 (Breast)5.8[3]
2b Methyl3,4,5-TrimethoxyphenylA549 (Lung)2.1[6]
2c Phenyl4-(Dimethylamino)phenylHeLa (Cervical)8.3
2d (4-Chlorophenoxy)methylPhenylHT-29 (Colon)12.5[3]

Experimental Protocol: Anticancer Screening (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizing the Discovery Process

The discovery of novel derivatives of the this compound scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Scaffold_Selection Scaffold Selection (this compound) Library_Design Library Design (R-group Variation) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification_Characterization Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification_Characterization Primary_Screening Primary Screening (e.g., Antimicrobial, Anticancer) Purification_Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Dose-Response, MOA) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for the discovery of novel this compound derivatives.

A key aspect of modern drug discovery is understanding the molecular interactions that drive biological activity. For instance, many anticancer agents function by inhibiting specific signaling pathways that are dysregulated in cancer cells.

SignalingPathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Oxadiazole_Derivative This compound Derivative Oxadiazole_Derivative->Receptor AKT Akt PI3K->AKT Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation

Caption: A simplified signaling pathway illustrating the potential inhibitory action of a 1,3,4-oxadiazole derivative.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large and varied chemical libraries for biological screening. The promising antimicrobial and anticancer activities observed for many derivatives underscore the importance of continued research in this area. Future efforts will likely focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring new therapeutic applications for this remarkable heterocyclic core.

References

Tautomerism in 2-Methyl-1,3,4-Oxadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tautomerism in 2-methyl-1,3,4-oxadiazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] Understanding the tautomeric equilibria of these molecules is crucial as it can significantly influence their physicochemical properties, biological activity, and interaction with pharmacological targets. This guide summarizes the key tautomeric forms, presents quantitative data from computational studies on related structures, details relevant experimental protocols for characterization, and provides visualizations of the core concepts.

Introduction to Tautomerism in 1,3,4-Oxadiazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted, most commonly through the migration of a proton. In the context of this compound derivatives, the nature of the substituent at the 5-position dictates the type of tautomerism observed. The most prevalent forms are amine-imine and thiol-thione tautomerism.

The position of the tautomeric equilibrium is influenced by several factors, including the nature of the substituent, the solvent, temperature, and pH. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying these equilibria in solution.[3][4][5] Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers.[2][6][7]

Key Tautomeric Forms of this compound Derivatives

Amine-Imine Tautomerism

When a this compound core is substituted with an amino group at the 5-position, it can exist in equilibrium between the amine and imine forms. The equilibrium involves the migration of a proton between the exocyclic nitrogen and a ring nitrogen atom.

Figure 1: Amine-Imine Tautomerism in 2-Methyl-5-amino-1,3,4-oxadiazole.

Spectroscopic and computational studies on analogous 5-amino-1,3,4-oxadiazole derivatives suggest that the amine form is generally the more stable tautomer.[8][9]

Thiol-Thione Tautomerism

For 2-methyl-1,3,4-oxadiazoles with a mercapto (thiol) group at the 5-position, a thiol-thione tautomeric equilibrium exists. This involves the migration of a proton from the sulfur atom to a ring nitrogen, resulting in the formation of a thione (C=S) bond.

Figure 2: Thiol-Thione Tautomerism in 2-Methyl-5-mercapto-1,3,4-oxadiazole.

In related heterocyclic systems, the thione form is often found to be the predominant tautomer in the solid state and in various solvents.[10]

Quantitative Analysis of Tautomeric Equilibria

Computational Studies on a Related Amino-Oxadiazole

A Density Functional Theory (DFT) study on 5-amino-1,3,4-oxadiazol-2(3H)-one provides a model for understanding the energetic differences between tautomers.[6] The relative Gibbs free energies (ΔG) can be used to estimate the equilibrium constant (Keq) and the population of each tautomer at a given temperature.

Table 1: Calculated Relative Stabilities of Tautomers of a 5-Amino-1,3,4-oxadiazole Derivative

TautomerStructureRelative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol)
A (Amine) 5-amino-1,3,4-oxadiazol-2(3H)-one0.00 (most stable)
B (Imine) 5-imino-1,3,4-oxadiazolidin-2-one+5.73
C (Hydroxy-amino) 5-amino-3H-1,3,4-oxadiazol-2-ol+16.27 (least stable)
D (Hydroxy-imino) 5-imino-2,5-dihydro-1,3,4-oxadiazol-2-ol+1.57

Data adapted from a DFT study on a related 5-amino-1,3,4-oxadiazole derivative.[6]

These computational results indicate that the amine tautomer is the most stable form in the gas phase, which is a common finding for such systems.

Experimental Protocols for Tautomerism Investigation

The study of tautomeric equilibria heavily relies on spectroscopic and computational methods. A general workflow for such an investigation is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_quantification Quantification & Characterization S1 Synthesis of This compound Derivative S2 Purification (Crystallization/Chromatography) S1->S2 A1 NMR Spectroscopy (1H, 13C, 15N) S2->A1 A2 UV-Vis & IR Spectroscopy S2->A2 A3 X-ray Crystallography (for solid state) S2->A3 A4 Computational Modeling (DFT Calculations) S2->A4 Q1 Determination of Tautomer Ratios (from NMR integration) A1->Q1 Q2 Calculation of Equilibrium Constants (Keq) A4->Q2 Q1->Q2 Q3 Correlation with Solvent Properties Q2->Q3

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Methyl-1,3,4-oxadiazole, a key heterocyclic scaffold in medicinal chemistry. The information herein is intended to support researchers and drug development professionals in formulation design, analytical method development, and stability assessment of drug candidates incorporating this moiety.

Introduction to this compound

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It is a versatile building block in medicinal chemistry, often employed as a bioisosteric replacement for amide and ester groups to improve metabolic stability and other pharmacokinetic properties. The 1,3,4-oxadiazole isomer is noted for its high thermal and chemical stability.[1][2] this compound, as a simple alkyl-substituted derivative, serves as a fundamental structure for understanding the intrinsic properties of this important chemical class.

Solubility Profile

A thorough understanding of a compound's solubility in various solvents is critical for its development as a pharmaceutical agent, impacting everything from formulation to bioavailability.

Qualitative Solubility Summary

Based on the general principles of solubility and data from structurally related compounds, a qualitative solubility profile for this compound can be predicted. For instance, the closely related 2,5-dimethyl-1,3,4-oxadiazole is reported to be completely soluble in water, suggesting that this compound is also likely to exhibit good aqueous solubility due to the polar nature of the oxadiazole ring and the small size of the methyl substituent.[3] Aryl substitution on the oxadiazole ring is known to significantly decrease aqueous solubility.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
WaterSolubleThe polar 1,3,4-oxadiazole ring and the small methyl group are expected to allow for favorable interactions with water molecules.
MethanolFreely SolubleAs a polar protic solvent, methanol is expected to readily dissolve the compound.
EthanolFreely SolubleSimilar to methanol, ethanol's polar nature should facilitate the dissolution of this compound.
AcetonitrileSolubleThis polar aprotic solvent is anticipated to be a good solvent for this compound.
Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)SolubleThe compound is expected to have sufficient non-polar character to dissolve in this common organic solvent.
AcetoneSolubleAs a polar aprotic solvent, acetone should be an effective solvent.
TolueneSlightly SolubleAs a non-polar aromatic solvent, toluene is expected to be a poorer solvent compared to more polar options.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_quant Quantification & Calculation A Add excess this compound to solvent in vials B Agitate at constant temperature (24-48 hours) A->B C Centrifuge to settle undissolved solid B->C D Filter supernatant C->D E Dilute to known volume D->E F Analyze by HPLC E->F G Calculate solubility F->G

Experimental workflow for solubility determination.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy throughout its shelf life. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Predicted Stability Characteristics

The 1,3,4-oxadiazole ring is known for its general stability. However, like many heterocyclic systems, it can be susceptible to degradation under harsh conditions.

  • Hydrolytic Stability: The oxadiazole ring may undergo hydrolysis under strongly acidic or basic conditions, leading to ring-opening. One study on a 1,2,4-oxadiazole derivative showed maximum stability in the pH range of 3-5, with increased degradation at higher and lower pH.[4] A similar pH-dependent stability profile could be anticipated for this compound.

  • Oxidative Stability: The molecule may be susceptible to oxidation, particularly if reactive sites are present.

  • Photostability: Exposure to UV or visible light can induce photochemical reactions. Some 1,3,4-oxadiazole derivatives have been investigated for their photostability, with some showing degradation upon irradiation.[5]

  • Thermal Stability: The 1,3,4-oxadiazole core is generally thermally stable.[2] Degradation at elevated temperatures would likely involve the substituents or more complex decomposition pathways.

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a standard approach for conducting forced degradation studies on this compound, in line with ICH guidelines.

Objective: To investigate the degradation behavior of this compound under various stress conditions and to generate potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C).

    • Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Assess the percentage of degradation and the formation of any new peaks (degradation products). A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradants.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome Start This compound (Stock Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C) Start->Thermal Photo Photodegradation (UV/Vis Light) Start->Photo Analysis Stability-Indicating HPLC-PDA/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways & Develop Stability-Indicating Method Analysis->Outcome

Workflow for forced degradation studies.

Table 2: Representative Forced Degradation Conditions and Expected Outcomes for this compound

Stress ConditionReagent/ParameterDurationExpected Outcome
Acid Hydrolysis0.1 M HCl24 hoursPotential for slow degradation via ring opening.
Base Hydrolysis0.1 M NaOH8 hoursLikely degradation through nucleophilic attack and ring cleavage.
Oxidation3% H₂O₂24 hoursPossible N-oxidation or other oxidative degradation.
Thermal80 °C48 hoursExpected to be relatively stable, with minimal degradation.
PhotochemicalUV/Vis light24 hoursPotential for photolytic degradation or isomerization.
Protocol for a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active substance and the increase in degradation products.

Objective: To develop and validate a reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Typical):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 235 nm).[4]

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Method Development: Develop the chromatographic method by optimizing the mobile phase composition, pH, and column to achieve good resolution between the parent compound and all degradation products formed during the forced degradation studies.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Summary and Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, this guide offers predicted profiles and detailed experimental protocols based on the known properties of the 1,3,4-oxadiazole class and standard pharmaceutical testing methodologies. The provided protocols for quantitative solubility determination and forced degradation studies serve as a robust starting point for researchers and drug development professionals. The inherent stability of the 1,3,4-oxadiazole ring suggests that this compound is a promising scaffold for the development of stable drug candidates. However, thorough experimental verification of its solubility and stability is essential for any pharmaceutical development program.

References

A Technical Guide to the Quantum Mechanical Computation of 2-Methyl-1,3,4-oxadiazole Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and practical aspects of assessing the molecular stability of 2-Methyl-1,3,4-oxadiazole using quantum mechanical computations. The 1,3,4-oxadiazole ring is a crucial heterocyclic moiety in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including antiviral and anticancer agents.[1][2] Understanding the stability of its derivatives is paramount for drug design and development. Computational methods, particularly Density Functional Theory (DFT), offer a powerful, efficient, and precise approach to elucidating the structural, electronic, and thermodynamic properties that govern molecular stability.[3][4]

Core Theoretical Concepts

The stability of a molecule can be understood through various quantum chemical descriptors. These calculations are typically performed using DFT, a computational method that models the electronic structure of many-body systems.

  • Density Functional Theory (DFT): DFT is a widely used method for its favorable balance between accuracy and computational cost. It calculates the total energy of a molecule based on its electron density. A popular and robust functional for this type of analysis is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • Molecular Stability Indicators:

    • Optimized Energy: The total electronic energy (or Gibbs free energy) of the molecule in its most stable geometric configuration (lowest energy state). Lower energy values generally indicate higher thermodynamic stability. The 1,3,4-oxadiazole isomer is recognized as the most stable among oxadiazole isomers.[5][6]

    • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and kinetic stability. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter; a larger gap implies higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron to a higher energy state.[7][8]

    • Global Reactivity Descriptors: These parameters, derived from HOMO and LUMO energies, quantify different aspects of reactivity and stability.

      • Hardness (η): Resistance to change in electron distribution. A harder molecule is more stable.[5][6]

      • Softness (S): The reciprocal of hardness. A softer molecule is more reactive.

      • Electronegativity (χ): The power of a molecule to attract electrons.

    • Vibrational Frequency Analysis: This analysis serves two purposes: it confirms that the optimized geometry is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and provides thermodynamic data like zero-point vibrational energy (ZPVE).

Detailed Computational Protocol

This section outlines a standard procedure for calculating the stability of this compound.

Software: Gaussian 09 or a later version is a standard software suite for these types of electronic structure calculations.

Experimental Workflow:

  • Molecule Construction: The initial 3D structure of this compound is built using a molecular editor (e.g., GaussView).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure all subsequent calculations are performed on the most stable structure.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p). This is a flexible, split-valence basis set that includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to handle non-spherical electron distributions, providing a high level of accuracy for this type of molecule.

  • Frequency Calculation: A frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Verification: Confirm that all calculated vibrational frequencies are positive (real), which verifies the structure as a true minimum.

    • Thermodynamic Data: Extract thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

  • Electronic Property Analysis: Using the optimized structure, single-point energy calculations are performed to obtain detailed electronic properties.

    • Molecular Orbitals: The energies of the HOMO and LUMO are determined.

    • Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies using the following equations:

      • Hardness (η) ≈ (ELUMO - EHOMO) / 2

      • Softness (S) = 1 / η

      • Electronegativity (χ) ≈ -(EHOMO + ELUMO) / 2

G cluster_workflow Computational Workflow for Stability Analysis mol_build 1. Molecule Construction (this compound) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc check_min Imaginary Frequencies? freq_calc->check_min reoptimize Re-optimize Structure check_min->reoptimize Yes analysis 4. Electronic Property Analysis (HOMO, LUMO, etc.) check_min->analysis No reoptimize->geom_opt data_out 5. Data Extraction & Interpretation analysis->data_out

Caption: A flowchart of the quantum mechanical calculation process.

Data Presentation

The quantitative results from the computations should be organized into clear tables for comparison and analysis. The following tables present hypothetical but representative data for this compound based on values reported for similar structures in the literature.

Table 1: Calculated Thermodynamic and Electronic Properties

ParameterValueUnitSignificance
Total Optimized Energy-359.XXXXHartreesOverall thermodynamic stability
Gibbs Free Energy-359.YYYYHartreesSpontaneity and stability under standard conditions
EHOMO-7.5eVElectron-donating capability
ELUMO-0.8eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)6.7eVHigh kinetic stability, low reactivity[7]
Hardness (η)3.35eVHigh resistance to deformation of electron cloud[5]
Softness (S)0.298eV-1Low reactivity
Electronegativity (χ)4.15eVElectron-attracting power

Table 2: Selected Calculated Vibrational Frequencies

ModeFrequency (cm-1)Assignment
ν13105C-H stretch (ring)
ν23010C-H stretch (methyl, asymm.)
ν32955C-H stretch (methyl, symm.)
ν41640C=N stretch
ν51450CH3 deformation
ν61060Ring breathing

Note: All frequencies are real, confirming a true energy minimum.

Visualization of Key Relationships

The relationship between frontier molecular orbitals and molecular stability is a cornerstone of chemical reactivity theory.

Caption: The link between a large HOMO-LUMO gap and stability.

Interpretation and Conclusion

The thermodynamic data derived from the frequency calculations, specifically the Gibbs free energy of formation, allows for a quantitative comparison of its stability against other isomers or potential degradation products, which is invaluable in drug development for predicting shelf-life and metabolic fate.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-methyl-1,3,4-oxadiazole scaffold is a key structural motif in various pharmaceutical agents. Traditional methods for the synthesis of these compounds often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering benefits such as rapid reaction rates, higher yields, and improved purity of products.[2][3] This application note provides a detailed protocol for the synthesis of this compound using microwave irradiation, tailored for researchers, scientists, and professionals in drug development.

Principle of the Method

The microwave-assisted synthesis of this compound is typically achieved through the cyclodehydration of a suitable N,N'-diacylhydrazine precursor. A common approach involves the reaction of acetohydrazide with a source of a formyl group, or the cyclization of a precursor already containing the necessary atoms. For the purpose of this protocol, a one-pot synthesis from a carboxylic acid hydrazide and a carboxylic acid in the presence of a dehydrating agent under microwave irradiation is described. This method is efficient and avoids the isolation of intermediate compounds.[4]

Experimental Protocol

Materials and Reagents:

  • Acetohydrazide

  • Formic acid

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Microwave reactor

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add acetohydrazide (1 mmol) and formic acid (1.2 mmol).

  • Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (1.5 mmol) to the reaction mixture under a fume hood.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 5-15 minutes with a microwave power of 150-300 W. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the vessel to room temperature. Carefully quench the reaction mixture by slowly adding it to ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Starting Hydrazide AcetohydrazideAcetohydrazideAcetohydrazide
Acylating Agent Formic AcidTriethyl orthoformateN/A
Dehydrating/Cyclizing Agent POCl₃Acetic AnhydrideChloramine-T
Solvent Solvent-freeDMFEthanol
Microwave Power 200 W180 W300 W
Temperature 110 °C100 °C80 °C
Reaction Time 10 min15 min8 min
Yield (%) 85-95%80-90%75-85%

Note: The conditions presented are representative and may require optimization for the specific synthesis of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

experimental_workflow reagents 1. Mix Reactants (Acetohydrazide, Formic Acid, POCl₃) microwave 2. Microwave Irradiation (100-120 °C, 5-15 min) reagents->microwave Seal Vessel workup 3. Quenching and Neutralization microwave->workup Cool extraction 4. Extraction with DCM workup->extraction Transfer to Separatory Funnel purification 5. Purification (Column Chromatography) extraction->purification Dry and Concentrate product 6. Pure 2-Methyl- 1,3,4-oxadiazole purification->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

  • Microwave reactions should be carried out in sealed vessels designed for this purpose to prevent pressure buildup.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The protocol described provides an efficient and rapid method for the synthesis of this compound utilizing microwave-assisted organic synthesis. This approach offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and cleaner reaction profiles, making it a valuable tool for researchers in the field of medicinal chemistry and drug development.[7]

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of 2-Methyl-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-methyl-1,3,4-oxadiazole derivatives utilizing ultrasound irradiation. This green chemistry approach offers significant advantages over conventional heating methods, including reduced reaction times, higher yields, and milder reaction conditions.

Introduction

1,3,4-oxadiazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the 2-position of the oxadiazole ring can significantly influence the pharmacological profile of these molecules. Traditional synthetic methods often require high temperatures and long reaction times. Ultrasound-assisted synthesis, a branch of sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions, offering a more sustainable and efficient alternative.[1][2] This document outlines optimized protocols for the synthesis of this compound derivatives, presents comparative data, and provides visual workflows to facilitate implementation in a research setting.

Advantages of Ultrasound-Assisted Synthesis

The application of ultrasound in the synthesis of 1,3,4-oxadiazole derivatives has demonstrated several key advantages over conventional methods:

  • Accelerated Reaction Rates: Ultrasound irradiation can dramatically reduce reaction times from hours to minutes.

  • Improved Yields: Higher product yields are often achieved under sonochemical conditions.[1]

  • Milder Conditions: Reactions can often be carried out at lower temperatures, preserving thermally sensitive functional groups.

  • Energy Efficiency: The localized energy from cavitation is more efficient than bulk heating.

  • Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[2]

Data Presentation: Comparative Synthesis of 1,3,4-Oxadiazole Derivatives

The following tables summarize the efficiency of ultrasound-assisted synthesis compared to conventional heating for the preparation of various 1,3,4-oxadiazole derivatives.

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-phenyl-1,3,4-oxadiazol-2-amine [3]

EntryBaseTemperature (°C)MethodTime (h)Yield (%)
1Room Temp.Stirring3
260Stirring968
3RefluxHeating772
4KHCO₃RefluxHeating581
5K₂CO₃RefluxHeating581
6KOHRefluxHeating575
7 KHCO₃ 50 Ultrasound 3.5 92

This table clearly demonstrates that the ultrasound-assisted method (Entry 7) provides the highest yield in the shortest reaction time.

Table 2: Ultrasound-Assisted Synthesis of 5-Substituted-1,3,4-oxadiazol-2-amines [3]

ProductR GroupTime (h)Yield (%)
3aCH₃781
3bC₆H₅3.592
3c4-O₂N-C₆H₄4.588
3d4-(H₃C)₃C-C₆H₄593
3e3-HO-C₆H₄683
3f3-H₃CO-C₆H₄690
3g3-Br-C₆H₄3.592
3h4-Pyridinyl2.584

This table showcases the versatility of the ultrasound-assisted method for the synthesis of a variety of 1,3,4-oxadiazole derivatives with good to excellent yields.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 2-Amino-5-methyl-1,3,4-oxadiazole from Acetylhydrazide

This protocol is adapted from the general procedure for the synthesis of 5-substituted 1,3,4-oxadiazol-2-amines.[3]

Materials:

  • Acetylhydrazide (1.0 mmol)

  • Cyanogen bromide (1.0 mmol, 0.106 g)

  • Potassium bicarbonate (1.0 mmol, 0.100 g)

  • Absolute Ethanol (10 mL)

  • Ultrasound bath or probe sonicator (40 kHz, 100 W)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottom flask, add acetylhydrazide (1.0 mmol), cyanogen bromide (1.0 mmol), and potassium bicarbonate (1.0 mmol).

  • Add 10 mL of absolute ethanol to the flask.

  • Place the flask in an ultrasound bath maintained at 50 °C.

  • Irradiate the reaction mixture with ultrasound (40 kHz, 100 W) for 7 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-5-methyl-1,3,4-oxadiazole.

Protocol 2: General Procedure for the Synthesis of 2-Methyl-5-aryl-1,3,4-oxadiazoles

This protocol involves the cyclization of an N-acylhydrazone, a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. The use of ultrasound can significantly accelerate this cyclization step.

Step 1: Synthesis of N'-Arylmethyleneacetohydrazide

  • In a round-bottom flask, dissolve acetohydrazide (10 mmol) in ethanol (20 mL).

  • Add the desired substituted aromatic aldehyde (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, the precipitated product is filtered, washed with cold ethanol, and dried.

Step 2: Ultrasound-Assisted Oxidative Cyclization

  • In a 50 mL round-bottom flask, suspend the N'-arylmethyleneacetohydrazide (5 mmol) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (15 mL).

  • Add an oxidizing agent. A common system is the use of a catalytic amount of iodine (I₂) or other mild oxidants.

  • Place the flask in an ultrasound bath at a controlled temperature (e.g., 60 °C).

  • Apply ultrasound irradiation (a typical frequency is 20-40 kHz) for 30-90 minutes, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Ultrasound-Assisted Reaction cluster_workup Product Work-up & Purification cluster_analysis Characterization reagents Weigh Reactants (Hydrazide, etc.) mix Combine Reactants & Solvent in Flask reagents->mix solvent Measure Solvent solvent->mix ultrasound Apply Ultrasound (Specify Frequency, Power, Temp, Time) mix->ultrasound monitor Monitor Reaction (TLC) ultrasound->monitor monitor->ultrasound Continue Irradiation quench Quench Reaction / Precipitate monitor->quench Reaction Complete filter Filter Crude Product quench->filter wash Wash with Solvent filter->wash dry Dry Product wash->dry purify Recrystallize / Purify dry->purify analysis Analyze Pure Product (NMR, IR, MS, etc.) purify->analysis

Caption: General experimental workflow for ultrasound-assisted synthesis.

Logical Relationship of Synthesis Methods

synthesis_logic cluster_conventional Conventional Heating cluster_ultrasound Ultrasound-Assisted Method start Synthesis of 1,3,4-Oxadiazoles conv_method Reflux / High Temperature start->conv_method us_method Acoustic Cavitation start->us_method conv_outcome Longer Reaction Times Lower to Moderate Yields Higher Energy Consumption conv_method->conv_outcome conclusion Conclusion: Ultrasound is a superior method for green and efficient synthesis. conv_outcome->conclusion us_outcome Shorter Reaction Times Higher Yields Milder Conditions Energy Efficient us_method->us_outcome us_outcome->conclusion

Caption: Comparison of conventional and ultrasound-assisted synthesis.

References

Application of 2-Methyl-1,3,4-oxadiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural and electronic properties make it a valuable building block in the design of novel therapeutic agents. This document provides a detailed overview of its applications, including synthesis protocols, biological activities with quantitative data, and insights into its mechanisms of action.

Introduction to this compound

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Substitution at the 2- and 5-positions allows for the modulation of its physicochemical and pharmacological properties. The presence of a methyl group at the 2-position can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. Notably, 2,5-dimethyl-1,3,4-oxadiazole is completely soluble in water, a desirable property for drug candidates.

Synthesis of this compound Derivatives

The synthesis of 2-methyl-5-substituted-1,3,4-oxadiazoles typically involves the cyclization of an N'-acetyl-aroylhydrazide or a related intermediate. Below are representative protocols for the synthesis of this scaffold.

General Synthesis Workflow

The general synthesis of a 2-methyl-5-aryl-1,3,4-oxadiazole derivative can be conceptualized as a two-step process starting from a substituted benzoic acid.

G A Substituted Benzoic Acid B Esterification (e.g., SOCl2, EtOH) A->B C Ester Intermediate B->C D Hydrazinolysis (NH2NH2·H2O) C->D E Hydrazide Intermediate D->E F Acetylation (Acetic Anhydride) E->F G N'-acetyl-aroylhydrazide F->G H Cyclodehydration (e.g., POCl3 or H2SO4) G->H I 2-Methyl-5-aryl-1,3,4-oxadiazole H->I

Caption: General workflow for the synthesis of 2-methyl-5-aryl-1,3,4-oxadiazoles.

Protocol for the Synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole

This protocol describes the synthesis of a simple 2-methyl-5-phenyl-1,3,4-oxadiazole from 1-acetyl-2-benzoyl hydrazine.[1]

Materials:

  • 1-acetyl-2-benzoyl hydrazine

  • Acetic anhydride

  • 60% Perchloric acid

  • Sodium carbonate

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Water

Procedure:

  • Suspend 1-acetyl-2-benzoyl hydrazine (31 g, 0.174 mole) in acetic anhydride (150 ml) in a flask equipped with a stirrer.

  • Cool the suspension to 5°C ± 5°C in an ice bath.

  • Slowly add 60% perchloric acid (12 ml) to the stirred suspension over a period of 45 minutes, maintaining the temperature.

  • Allow the solution to warm to ambient temperature over 1 hour.

  • Filter the resulting solution.

  • Dissolve the precipitate in water (200 ml).

  • Add solid sodium carbonate to the solution until the pH reaches 9.

  • Extract the product with ethyl acetate.

  • Wash the organic extract with water, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain an oil.

  • Purify the crude product by chromatography to yield 2-methyl-5-phenyl-1,3,4-oxadiazole as a gum.

Protocol for the Synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole

This five-step protocol details the synthesis of a specific antibacterial agent.

Materials:

  • N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide

  • Triphenylphosphine (PPh3)

  • Triethylamine (TEA)

  • Carbon tetrachloride (CCl4)

  • Acetonitrile

Procedure:

  • To a solution of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide (250 mg, 0.001 mmol) in acetonitrile (2.5 mL), add a mixture of triphenylphosphine (341 mg, 0.0015 mmol), triethylamine (152 mg, 0.0015 mmol), and carbon tetrachloride (1.25 mL) under magnetic stirring.

  • Heat the reaction mixture to 100°C and stir for 1 hour at the same temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture completely.

  • Purify the crude product by column chromatography using an ethyl acetate/hexane (5-10%) eluent to obtain the final product.

Biological Applications and Quantitative Data

Derivatives of this compound have shown promise in various therapeutic areas, including as antibacterial, anticancer, and neuroprotective agents.

Antibacterial Activity

Certain this compound derivatives exhibit significant antibacterial properties.

Compound NameBacterial StrainMIC (μg/mL)Reference
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleEscherichia coli62.5[2]
Klebsiella pneumoniae62.5[2]
Staphylococcus aureus125[2]
Bacillus cereus125[2]
Anticancer Activity

While specific data for a broad range of this compound derivatives is emerging, related compounds with substitutions on the phenyl ring attached to the oxadiazole have shown significant anticancer activity. For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has been evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines.

Compound NameCancer Cell LineGrowth Percent (GP)Reference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)15.43[3]
Leukemia (K-562)18.22[3]
Breast Cancer (T-47D)34.27[3]
Colon Cancer (HCT-15)39.77[3]

Note: A lower growth percentage indicates higher anticancer activity.

Neuroprotective Activity

Derivatives of 1,3,4-oxadiazole have been investigated for their potential in treating neurodegenerative disorders. While specific quantitative data for 2-methyl derivatives in neuroprotection is limited in the provided search results, the general class of compounds shows promise. Studies have shown that some 1,3,4-oxadiazole derivatives can protect neuronal cells from oxidative stress-induced damage.[1]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action and Signaling Pathways

The biological activities of this compound derivatives are exerted through various mechanisms of action.

Antibacterial Mechanism

Some 1,3,4-oxadiazole derivatives containing a nitroimidazole moiety have been shown to act as inhibitors of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is crucial for the initiation of fatty acid biosynthesis in bacteria, and its inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents, including those with a 1,3,4-oxadiazole core, exert their effects by inducing apoptosis, or programmed cell death. This can occur through intrinsic or extrinsic pathways.

G cluster_0 Apoptosis Induction A This compound Derivative B Mitochondrial Stress (Intrinsic Pathway) A->B C Death Receptor Binding (Extrinsic Pathway) A->C D Release of Cytochrome c B->D E Caspase-8 Activation C->E F Apoptosome Formation D->F H Executioner Caspases (e.g., Caspase-3) E->H G Caspase-9 Activation F->G G->H I Cleavage of Cellular Proteins H->I J Apoptotic Body Formation I->J K Cell Death J->K

Caption: Simplified overview of apoptosis induction by a bioactive compound.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive area of research in medicinal chemistry. Further exploration of structure-activity relationships and mechanisms of action will be crucial for the design of more potent and selective drug candidates based on this valuable heterocyclic core.

References

Application Notes and Protocols: 2-Methyl-1,3,4-oxadiazole as a Versatile Building Block for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-1,3,4-oxadiazole in the construction of elaborate heterocyclic frameworks. The inherent reactivity of the methyl group, coupled with the stability of the oxadiazole core, offers a powerful platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document details key synthetic transformations, provides structured data for reaction optimization, and includes detailed experimental protocols for the synthesis of key intermediates and final complex heterocyclic systems.

Introduction: The Potential of this compound

The 1,3,4-oxadiazole moiety is a privileged scaffold in drug discovery, known for its favorable pharmacokinetic properties and its ability to act as a bioisostere for ester and amide functionalities. The presence of a methyl group at the 2-position provides a reactive handle for further chemical modifications, making this compound a valuable and versatile starting material for the synthesis of more complex molecular architectures. This document will explore two primary pathways for elaborating on the this compound core: functionalization of the 2-methyl group and cycloaddition/ring transformation reactions of the oxadiazole ring.

Functionalization of the 2-Methyl Group

The protons of the methyl group at the 2-position of the 1,3,4-oxadiazole ring exhibit a degree of acidity that allows for deprotonation with a suitable base. The resulting carbanion can then react with various electrophiles, providing a straightforward method for carbon-carbon bond formation and the introduction of diverse functional groups.

Condensation with Aldehydes to form Vinylene-Bridged Heterocycles

A key transformation involves the condensation of this compound with aromatic or heteroaromatic aldehydes. This reaction typically proceeds under basic conditions and leads to the formation of 2-(2-arylvinyl)-1,3,4-oxadiazoles. These vinylene-bridged systems extend the conjugation of the heterocyclic core and are valuable intermediates for further synthetic manipulations or as final target compounds.

Experimental Workflow:

workflow start Start reagents This compound + Aromatic Aldehyde start->reagents conditions Base (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux reagents->conditions reaction Condensation Reaction conditions->reaction workup Cooling & Crystallization reaction->workup product 2-(2-Arylvinyl)-1,3,4-oxadiazole workup->product end End product->end

Caption: General workflow for the condensation of this compound with aldehydes.

Table 1: Condensation of this compound with Various Aldehydes

EntryAldehydeBaseSolventReaction Time (h)Yield (%)Reference
1BenzaldehydePiperidineEthanol685Fictional Example
24-ChlorobenzaldehydePiperidineEthanol592Fictional Example
34-NitrobenzaldehydePyrrolidineMethanol488Fictional Example
42-ThiophenecarboxaldehydePiperidineEthanol778Fictional Example

Protocol 1: Synthesis of 2-(2-Phenylvinyl)-1,3,4-oxadiazole

  • Reagents and Equipment:

    • This compound (1.0 g, 10.2 mmol)

    • Benzaldehyde (1.08 g, 10.2 mmol)

    • Piperidine (0.5 mL)

    • Ethanol (20 mL)

    • Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stirrer.

  • Procedure: a. To a 50 mL round-bottom flask, add this compound (1.0 g), benzaldehyde (1.08 g), and ethanol (20 mL). b. Add piperidine (0.5 mL) to the mixture. c. Heat the reaction mixture to reflux with stirring for 6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion of the reaction, cool the mixture to room temperature. f. The product will crystallize out of the solution. g. Collect the solid product by filtration and wash with cold ethanol. h. Recrystallize the crude product from ethanol to obtain pure 2-(2-phenylvinyl)-1,3,4-oxadiazole.

Cycloaddition and Ring Transformation Reactions

The 1,3,4-oxadiazole ring can participate in cycloaddition reactions, acting as a diene or a dienophile depending on the substitution pattern and the reaction partner. These reactions often lead to the formation of new, more complex heterocyclic systems through a ring transformation process.

Inverse Electron Demand Diels-Alder Reactions

While this compound itself is not highly reactive in standard Diels-Alder reactions, its derivatives bearing electron-withdrawing groups can undergo inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.[1][2] This strategy can be employed by first functionalizing the methyl group to introduce an electron-withdrawing substituent.

Reaction Pathway:

reaction_pathway start This compound functionalization Functionalization of Methyl Group (e.g., Oxidation) start->functionalization activated_oxadiazole 2-(Electron-withdrawing group)- 1,3,4-oxadiazole functionalization->activated_oxadiazole iedda Inverse Electron Demand Diels-Alder Reaction (with electron-rich dienophile) activated_oxadiazole->iedda intermediate Bicyclic Intermediate iedda->intermediate rearrangement Ring Opening & Rearrangement intermediate->rearrangement product Complex Heterocycle (e.g., Pyridazine, Pyrimidine) rearrangement->product

Caption: Pathway for synthesizing complex heterocycles via IEDDA reaction of a functionalized this compound.

Table 2: Examples of IEDDA Reactions with 1,3,4-Oxadiazole Derivatives

EntryOxadiazole SubstituentDienophileConditionsProductYield (%)Reference
1-COOEtEnamineToluene, 110 °CPyridazine derivative75[1]
2-CNYnamineDioxane, 100 °CPyrimidine derivative68[2]

Protocol 2: General Procedure for IEDDA Reaction of a 2-Acyl-1,3,4-oxadiazole

  • Reagents and Equipment:

    • 2-Acyl-1,3,4-oxadiazole (1.0 mmol)

    • Electron-rich dienophile (e.g., enamine, 1.2 mmol)

    • Anhydrous solvent (e.g., toluene, 10 mL)

    • Schlenk tube or sealed reaction vessel.

  • Procedure: a. To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 2-acyl-1,3,4-oxadiazole (1.0 mmol) and anhydrous toluene (10 mL). b. Add the electron-rich dienophile (1.2 mmol) to the solution. c. Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. Remove the solvent under reduced pressure. g. Purify the residue by column chromatography on silica gel to obtain the desired heterocyclic product.

Conclusion

This compound serves as a readily available and versatile building block for the synthesis of a wide array of complex heterocyclic compounds. The reactivity of the 2-methyl group allows for straightforward functionalization, particularly through condensation reactions with aldehydes, to generate extended π-systems. Furthermore, the oxadiazole ring, upon appropriate activation, can participate in cycloaddition and ring transformation reactions, providing access to diverse and novel heterocyclic scaffolds. The protocols and data presented herein offer a solid foundation for researchers to explore the full potential of this compound in the development of new chemical entities for various applications.

References

Application Notes and Protocols for In Vitro Antibacterial Activity Assays of 2-Methyl-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of the 1,3,4-oxadiazole scaffold have emerged as a promising class of heterocyclic compounds with a wide array of pharmacological activities, including significant antibacterial properties.[1][2][3] The presence of the 1,3,4-oxadiazole ring can enhance the biological activity of a molecule by participating in hydrogen bonding and acting as a bioisostere for amide and ester groups.[4] This document provides detailed protocols for assessing the in vitro antibacterial activity of 2-Methyl-1,3,4-oxadiazole derivatives, methods for data interpretation, and a summary of reported activity for representative compounds.

The protocols outlined below describe standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Additionally, the agar well diffusion method is detailed for a qualitative to semi-quantitative assessment of antibacterial activity.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, the zone of inhibition in agar diffusion assays. The following tables summarize the reported in vitro antibacterial activity of various 1,3,4-oxadiazole derivatives against selected bacterial strains. While specific data for this compound derivatives are part of this broader class, the presented data for various substituted 1,3,4-oxadiazoles serve as a strong indicator of their potential antibacterial profile.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Gram-Positive Bacteria

Compound IDDerivative SubstitutionStaphylococcus aureus (µg/mL)Methicillin-resistant Staphylococcus aureus (MRSA) (µg/mL)Bacillus subtilis (µg/mL)Reference
OZE-I Not Specified4-164-16Not Reported[4]
OZE-II Not Specified4-168Not Reported[4]
OZE-III Not Specified8-328-32Not Reported[4]
Compound 13 Pentafluorosulfanyl substituent0.25-0.5Not Reported0.5[5][6]
Compound 4a 4-phenyl methylNot Reported62Not Reported
Compound 4b 3-phenyl methylNot Reported62Not Reported
Compound 22b/c 2-acylaminoNot ReportedNot Reported0.78[3]

Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Gram-Negative Bacteria

Compound IDDerivative SubstitutionEscherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Klebsiella pneumoniae (µg/mL)Reference
Compound 6a p-alkoxy aldehyde precursorGood ActivityNot ReportedGood Activity[7]
Compound 18 4-hydroxyphenyl at 5-position25Not ReportedNot Reported[8]
Compound 5g 4-methoxyphenylNot Reported32Not Reported[9]

Table 3: Zone of Inhibition of 1,3,4-Oxadiazole Derivatives

Compound IDConcentration (µg/mL)Staphylococcus aureus (mm)Escherichia coli (mm)Pseudomonas aeruginosa (mm)Klebsiella pneumoniae (mm)Reference
Compound 13h 5020.03 ± 0.1511.10 ± 0.0914.01 ± 0.3219.80 ± 0.19[10]
Compound 13h 10021.14 ± 0.1512.90 ± 0.1516.34 ± 0.2422.03 ± 0.34[10]
Amoxicillin 20022.00 ± 0.67-10.98 ± 0.1024.09 ± 0.10[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.

1. Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (37°C)

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

  • Preparation of Test Compounds:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted test compounds.

    • Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[12]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC test to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

1. Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

2. Procedure:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.[11]

  • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity.

1. Materials:

  • MHA plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds and controls

2. Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Preparation of Wells: Use a sterile cork borer to create wells of uniform diameter in the agar.[7]

  • Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.[7] Include positive and negative controls in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Bacterial Culture (18-24h) C Prepare Inoculum (0.5 McFarland) A->C B Compound Stock Solution D Serial Dilution of Compound B->D E Inoculate 96-Well Plate C->E D->E F Incubate (37°C, 18-24h) E->F G Determine MIC (Visual Inspection) F->G H Plate for MBC G->H I Incubate Plates (37°C, 18-24h) H->I J Determine MBC (Colony Count) I->J Mechanism_of_Action cluster_bacterium Bacterial Cell Oxadiazole 2-Methyl-1,3,4- oxadiazole Derivative Enzyme Target Enzyme (e.g., DNA Gyrase, InhA) Oxadiazole->Enzyme Binds to Inhibition Inhibition Process Essential Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) Disruption Disruption CellDeath Bacterial Cell Death Process->CellDeath Inhibition->Enzyme Disruption->Process

References

Anticancer Evaluation of 2-Methyl-1,3,4-Oxadiazole Compounds on Human Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and data related to the anticancer evaluation of 2-methyl-1,3,4-oxadiazole and related 1,3,4-oxadiazole compounds on various human cancer cell lines. It includes detailed experimental protocols for key assays, a summary of cytotoxicity data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2][3] Compounds incorporating this moiety have demonstrated the ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways essential for cancer cell survival and proliferation.[4][5] This application note focuses on derivatives of this compound and structurally similar compounds, providing researchers with the necessary information to evaluate their anticancer potential.

Data Presentation: Cytotoxicity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the in vitro anticancer activity of various 1,3,4-oxadiazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, µM) of 1,3,4-Oxadiazole Derivatives on Various Human Cancer Cell Lines

Compound IDHuman Cancer Cell LineCell TypeIC50 (µM)Reference
AMK OX-8 A549Lung Carcinoma25.04[6]
HeLaCervical Carcinoma35.29[6]
AMK OX-9 A549Lung Carcinoma20.73[6]
AMK OX-11 A549Lung Carcinoma45.11[6]
AMK OX-12 A549Lung Carcinoma41.92[6]
HeLaCervical Carcinoma32.91[6]
Compound 4h A549Lung Carcinoma<0.14[1]
Compound 4i A549Lung Carcinoma1.59[1]
Compound 4l A549Lung Carcinoma1.80[1]
Compound 4f A549Lung Carcinoma6.62[1]
Compound 4k A549Lung Carcinoma7.48[1]
Compound 4g C6Rat Glioma8.16[1]
Compound 4f C6Rat Glioma13.04[1]
Compound 5e Various (NCI-60)MultipleShowed broad activity[3]
Compound 3c NUGCGastric CancerModerate activity[7]
Compound 4d NUGCGastric Cancer0.028[7]
Compound 5 U87Glioblastoma35.1[8]
T98GGlioblastoma34.4[8]
LN229Glioblastoma37.9[8]
SKOV3Ovarian Cancer14.2[8]
MCF7Breast Cancer30.9[8]
A549Lung Carcinoma18.3[8]

Note: The core structure of the compounds listed may vary. Please refer to the cited literature for the specific chemical structures.

Experimental Protocols

Detailed protocols for the key assays used in the anticancer evaluation of this compound compounds are provided below.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Diluted Compounds incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance experimental_workflow_apoptosis start Treat Cells with Compounds harvest Harvest Adherent & Floating Cells start->harvest wash1 Wash with Cold PBS (x2) harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (Dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3_inactive STAT3 jak->stat3_inactive Phosphorylation stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization dna DNA dimer->dna Nuclear Translocation oxadiazole 1,3,4-Oxadiazole Compound oxadiazole->stat3_active Inhibition transcription Gene Transcription (Proliferation, Survival) dna->transcription apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase oxadiazole 1,3,4-Oxadiazole Compound bcl2 Bcl-2 Family (Bax/Bak activation) oxadiazole->bcl2 Induces cytochrome_c Cytochrome c Release bcl2->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Application Notes and Protocols for Anti-inflammatory Screening of 2-Methyl-1,3,4-oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and effective methods for screening 2-Methyl-1,3,4-oxadiazole analogs for potential anti-inflammatory activity. The protocols detailed below cover a range of in vitro and in vivo assays, offering a multi-faceted approach to identifying and characterizing novel anti-inflammatory agents.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory properties.[1][2][3][4][5][6] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[1][7][8][9] This document outlines a strategic workflow for the anti-inflammatory screening of novel this compound analogs, from initial in silico and in vitro assessments to in vivo validation.

Screening Workflow

A typical screening cascade for evaluating the anti-inflammatory potential of this compound analogs involves a combination of computational, in vitro, and in vivo methods.

G A Compound Library (this compound Analogs) B In Silico Screening (Molecular Docking) A->B C In Vitro Assays B->C Prioritization D COX Inhibition Assay C->D E Nitric Oxide (NO) Synthase Inhibition C->E F Cytokine Expression (LPS-stimulated Macrophages) C->F G In Vivo Assays C->G Promising Candidates H Carrageenan-Induced Paw Edema G->H I Lead Compound Identification G->I

Caption: Anti-inflammatory screening workflow.

In Silico Screening

Prior to synthesis and biological evaluation, computational methods can be employed to predict the anti-inflammatory potential of designed this compound analogs. Molecular docking is a valuable tool to assess the binding affinity of these compounds to key inflammatory targets like COX-1 and COX-2 enzymes.[1][10]

Protocol: Molecular Docking against COX-2
  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of the this compound analogs. Optimize their geometry and assign charges.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to predict the binding mode and affinity of the ligands within the active site of the protein.[10]

  • Analysis: Analyze the docking results based on binding energy scores and interactions with key amino acid residues in the active site. Compounds with favorable binding energies and interactions are prioritized for synthesis and in vitro testing.

In Vitro Anti-inflammatory Assays

In vitro assays provide the first biological evidence of anti-inflammatory activity. These assays are typically conducted in a high-throughput manner to screen a library of compounds.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[7][9]

Protocol:

  • Reagents: COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe. A commercial COX inhibitor screening assay kit is recommended.[9][11]

  • Procedure:

    • Prepare solutions of the test compounds and a reference drug (e.g., celecoxib, diclofenac) at various concentrations.[9]

    • In a 96-well plate, add the COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the test compounds or reference drug to the wells and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength to determine the extent of prostaglandin production.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog 112.50.08156.25
Analog 29.80.06163.33
Analog 315.20.12126.67
Celecoxib (Ref.)14.70.045326.67

Note: Data are representative and should be determined experimentally.[9]

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the ability of the test compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, by nitric oxide synthase (NOS).[12][13]

Protocol:

  • Reagents: Inducible nitric oxide synthase (iNOS), L-arginine (substrate), NADPH, and Griess reagent for NO detection.[12][14] A commercial NOS inhibitor screening kit is recommended.[12][13]

  • Procedure:

    • Prepare solutions of the test compounds and a reference inhibitor (e.g., L-NAME) at various concentrations.

    • In a 96-well plate, add the iNOS enzyme, L-arginine, and NADPH to the wells.

    • Add the test compounds or reference inhibitor and incubate.

    • After incubation, add the Griess reagent to each well to quantify the amount of nitrite, a stable product of NO.[14]

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

CompoundNO Inhibition IC50 (µM)
Analog 115.8
Analog 212.3
Analog 320.1
L-NAME (Ref.)8.5

Note: Data are representative and should be determined experimentally.

Inhibition of Cytokine Expression in LPS-Stimulated Macrophages

This assay evaluates the effect of the test compounds on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in macrophages stimulated with lipopolysaccharide (LPS).[15][16][17][18]

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.[16]

  • Procedure:

    • Seed the macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds or a reference drug (e.g., dexamethasone) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).[19]

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[16]

  • Data Analysis: Calculate the percentage of inhibition of each cytokine production for each compound concentration and determine the IC50 values.

Data Presentation:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)IL-1β Inhibition IC50 (µM)
Analog 110.212.511.8
Analog 28.79.99.1
Analog 314.516.815.3
Dexamethasone (Ref.)5.66.35.9

Note: Data are representative and should be determined experimentally.

G A LPS B TLR4 A->B C MyD88-dependent pathway B->C D NF-κB Activation C->D E Pro-inflammatory Cytokine Genes D->E F TNF-α, IL-6, IL-1β Production E->F

Caption: LPS-induced pro-inflammatory cytokine signaling pathway.

In Vivo Anti-inflammatory Assay

Promising candidates from in vitro screening should be further evaluated in a relevant in vivo model of inflammation.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[20][21][22] Carrageenan injection into the paw induces a biphasic inflammatory response, and the reduction in paw edema is a measure of anti-inflammatory activity.[20]

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.[1][23]

  • Procedure:

    • Divide the animals into groups: control (vehicle), reference drug (e.g., indomethacin, diclofenac), and test compound groups (at various doses).[5][24]

    • Administer the test compounds or reference drug orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[23][24]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[22][24]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Data Presentation:

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Control-00
Analog 11045.255.8
Analog 21052.663.1
Analog 31038.948.3
Indomethacin (Ref.)1060.570.2

Note: Data are representative and should be determined experimentally.[1]

G A Test Compound Administration B Carrageenan Injection (Paw) A->B C Inflammatory Response (Edema Formation) B->C D Paw Volume/Thickness Measurement C->D at time intervals E Data Analysis (% Inhibition) D->E

Caption: Carrageenan-induced paw edema workflow.

Conclusion

The systematic screening approach outlined in these application notes provides a robust framework for the identification and characterization of novel this compound analogs with anti-inflammatory properties. By combining in silico, in vitro, and in vivo methodologies, researchers can efficiently evaluate compound libraries and advance promising candidates toward further preclinical development.

References

Application Notes and Protocols for 2-Methyl-1,3,4-oxadiazole Derivatives as Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fungicide-resistant plant pathogens poses a significant threat to global food security, necessitating the development of novel and effective antifungal agents. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal and agricultural chemistry due to its diverse biological activities, including antifungal properties.[1] This document focuses on the application of 2-Methyl-1,3,4-oxadiazole derivatives as a promising class of fungicides for agricultural use. While specific research on the "2-Methyl"-substituted derivatives is an emerging area, this document will draw upon the broader class of 1,3,4-oxadiazoles to provide a comprehensive overview of their potential, mechanism of action, and protocols for evaluation. These compounds have shown potential in controlling a range of phytopathogenic fungi.[2][3]

Mechanism of Action: Targeting Fungal Respiration

Several studies suggest that 1,3,4-oxadiazole derivatives exert their fungicidal effects by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[4][5] SDH, also known as Complex II, plays a crucial role in cellular respiration by oxidizing succinate to fumarate. Inhibition of SDH disrupts ATP production, leading to cellular energy depletion and ultimately, fungal cell death. The 1,3,4-oxadiazole core is believed to interact with the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[4]

Signaling Pathway Diagram

Fungicide_Action_Pathway cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces ATP ATP Complex_II Complex II (SDH) Succinate->Complex_II oxidized by Fumarate Fumarate Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- transfer Complex_II->Fumarate Complex_II->Complex_III e- transfer Cell_Death Fungal Cell Death Complex_IV Complex IV Complex_III->Complex_IV e- transfer ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP_Synthase->ATP produces Oxadiazole 2-Methyl-1,3,4- oxadiazole Derivative Oxadiazole->Complex_II inhibits

Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound derivatives.

Quantitative Fungicidal Activity

The following tables summarize the in vitro fungicidal activity of various 1,3,4-oxadiazole derivatives against common plant pathogens. This data, while not exclusively for 2-methyl derivatives, provides a strong indication of the potential of this chemical class.

Table 1: In Vitro Fungicidal Activity of 1,3,4-Oxadiazole Derivatives

Compound IDTarget FungusEC50 (µg/mL)Reference
Series 4f Rhizoctonia solani12.68[4]
Fusarium graminearum29.97[4]
Exserohilum turcicum29.14[4]
Botrytis cinerea8.81[4]
Series 4q Rhizoctonia solani38.88[4]
Fusarium graminearum149.26[4]
Exserohilum turcicum228.99[4]
Colletotrichum capsica41.67[4]
Compound 5k Rhizoctonia solani-[2][3]
Gibberella zeae-[2][3]
Exserohilum turcicum32.25[2][3]
Compound 4i Sclerotinia sclerotiorum0.140[5]

Note: EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

Table 2: In Vivo Fungicidal Activity of 1,3,4-Oxadiazole Derivatives

Compound IDCropTarget DiseaseApplication Rate (mg/L)Protective Efficacy (%)Curative Efficacy (%)Reference
Series 4f PepperAnthracnose (C. capsica)---[4]
Series 4q PepperAnthracnose (C. capsica)---[4]
Compound 4g RapeseedSclerotinia Rot200--[5]
Compound 4i RapeseedSclerotinia Rot200--[5]
Compound 11g -Botrytis cinerea20080-[6]
Compound 11i -Botrytis cinerea20070-[6]

Experimental Protocols

Detailed methodologies are crucial for the standardized evaluation of novel fungicidal compounds. Below are key experimental protocols.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesized 2-Methyl-1,3,4- oxadiazole Derivatives In_Vitro In Vitro Fungicidal Assay (Mycelium Growth Rate) Start->In_Vitro EC50 Determine EC50 Values In_Vitro->EC50 MoA Mechanism of Action Study (SDH Inhibition Assay) EC50->MoA IC50 Determine IC50 Values MoA->IC50 In_Vivo In Vivo / In Planta Assay (Protective & Curative) IC50->In_Vivo Efficacy Evaluate Disease Control Efficacy In_Vivo->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt End End: Candidate Fungicide Efficacy->End Lead_Opt->Start Iterative Improvement

Caption: A typical workflow for the evaluation of novel agricultural fungicides.

Protocol 1: In Vitro Fungicidal Activity (Mycelium Growth Rate Method)

This protocol determines the direct inhibitory effect of the compounds on fungal growth.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Test compounds (this compound derivatives)

  • Solvent (e.g., DMSO)

  • Fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • Add appropriate volumes of the stock solutions to molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (PDA with solvent only) and a blank control (PDA only) should be included.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates and incubate at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.

Protocol 2: In Vivo Protective and Curative Assays

This protocol evaluates the ability of the compounds to protect plants from fungal infection and to cure existing infections.

Materials:

  • Healthy host plants (e.g., tomato, cucumber seedlings)

  • Test compounds formulated as a sprayable solution

  • Fungal spore suspension of the target pathogen

  • Humid chamber

  • Greenhouse facilities

Protective Assay:

  • Grow healthy host plants to a suitable stage (e.g., 2-4 true leaves).

  • Spray the plants evenly with the test compound solutions at various concentrations. A formulation blank and a water spray control should be included.

  • Allow the plants to dry for 24 hours.

  • Inoculate the treated plants with a fungal spore suspension of the target pathogen.

  • Place the inoculated plants in a humid chamber for 24-48 hours to promote infection.

  • Transfer the plants to a greenhouse and monitor for disease development over 7-14 days.

  • Assess disease severity using a rating scale and calculate the protective efficacy.

Curative Assay:

  • Grow healthy host plants to a suitable stage.

  • Inoculate the plants with a fungal spore suspension of the target pathogen.

  • Place the inoculated plants in a humid chamber for 24 hours to allow infection to establish.

  • Spray the infected plants with the test compound solutions at various concentrations.

  • Transfer the plants to a greenhouse and monitor for disease development.

  • Assess disease severity and calculate the curative efficacy.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the target enzyme.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Isolate the mitochondrial fraction from the target fungus using standard cell fractionation techniques.

  • In a 96-well plate or cuvette, add the assay buffer, mitochondrial fraction, and the test compound at various concentrations.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding succinate.

  • Monitor the reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

The available evidence strongly suggests that 1,3,4-oxadiazole derivatives are a promising class of agricultural fungicides, with a likely mechanism of action involving the inhibition of succinate dehydrogenase. While specific data for this compound derivatives is currently limited in the public domain, the fungicidal potential of the broader class warrants further investigation into this specific substitution pattern. Future research should focus on the synthesis and comprehensive screening of a library of this compound derivatives against a wide range of economically important plant pathogens. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing the fungicidal potency and spectrum of activity. Furthermore, in-depth mechanistic studies, including enzyme kinetics and molecular modeling, will provide a clearer understanding of how these compounds interact with the fungal SDH enzyme, paving the way for the rational design of next-generation fungicides.

References

Application Notes and Protocols for Molecular Docking of 2-Methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule, such as 2-Methyl-1,3,4-oxadiazole, to a target macromolecule, typically a protein.[7][8][9] This allows for the elucidation of potential mechanisms of action and the rational design of more potent and selective drug candidates.[8][9] These application notes provide a detailed protocol for performing molecular docking studies of this compound with various target enzymes.

Potential Target Enzymes for this compound

Derivatives of 1,3,4-oxadiazole have been shown to interact with a variety of enzymes. Based on existing research, the following are potential targets for molecular docking studies with this compound:

  • Factor Xa (F-Xa): Involved in the blood coagulation cascade, making it a target for anticoagulants.[10][11]

  • VEGFR-2 and EGFR: Tyrosine kinase receptors implicated in angiogenesis and cancer progression.[12][13]

  • Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in tissue remodeling and cancer metastasis.[14]

  • Cyclin-Dependent Kinase 2 (CDK-2): A key regulator of the cell cycle and a target for cancer therapy.[15]

  • Peptide Deformylase (PDF): An essential enzyme in bacteria, making it a target for novel antibacterial agents.[16]

  • GABAA Receptor: A target for anticonvulsant agents.[17]

  • Thymidylate Synthase and Thymidine Phosphorylase: Enzymes involved in nucleotide synthesis and are targets for anticancer drugs.[18]

Experimental Protocol: Molecular Docking

This protocol outlines a general workflow for the molecular docking of this compound with a selected target enzyme. Commonly used software for molecular docking includes AutoDock, GOLD, and Glide.[8][19]

1. Preparation of the Target Protein (Receptor):

  • Obtain Protein Structure: Download the 3D crystal structure of the target enzyme from a protein database such as the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.

    • Assign appropriate protonation states to amino acid residues at a physiological pH.

    • Repair any missing residues or atoms in the protein structure using modeling software.

    • Minimize the energy of the protein structure to relieve any steric clashes.

2. Preparation of the Ligand (this compound):

  • Generate 3D Structure: Create the 3D structure of this compound using a molecule builder or sketcher.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.

  • Define Torsions: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

3. Grid Box Generation:

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or by using binding site prediction software.

  • Define the Grid Box: A grid box is a defined cubic space that encompasses the active site of the target protein. The docking algorithm will confine its search for ligand conformations within this box. The size and center of the grid box should be carefully chosen to cover the entire binding pocket.

4. Molecular Docking Simulation:

  • Select a Docking Algorithm: Choose an appropriate search algorithm, such as a genetic algorithm, Monte Carlo, or molecular dynamics.[8][20] Genetic algorithms are utilized in programs like AutoDock and GOLD.[8]

  • Run the Docking: Execute the docking simulation. The software will explore different conformations, positions, and orientations of the ligand within the grid box.[8]

  • Scoring: The software will use a scoring function to estimate the binding affinity for each generated pose. The scoring function considers factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the internal energy of the ligand.[8][19]

5. Analysis of Docking Results:

  • Examine the Poses: Analyze the top-ranked docking poses of the ligand in the binding site.

  • Visualize Interactions: Visualize the interactions between the ligand and the protein residues, such as hydrogen bonds and hydrophobic interactions.

  • Evaluate Binding Affinity: The docking score or binding energy provides a quantitative estimate of the binding affinity. Lower binding energies generally indicate a more favorable binding.

Data Presentation

The following tables summarize representative quantitative data from molecular docking studies of various 1,3,4-oxadiazole derivatives with different target enzymes. This data can serve as a reference for expected ranges of binding affinities.

Table 1: Docking Scores and Binding Energies of 1,3,4-Oxadiazole Derivatives against Various Enzymes.

Derivative ClassTarget EnzymeDocking SoftwareDocking Score / Binding EnergyReference
1,3,4-Oxadiazole derivativesFactor Xa (F-Xa)Not Specified5612–6270 (Docking Score)[10][11]
1,3,4-Oxadiazole amide derivativesVEGFR2Not Specified-46.32 to -48.89 kJ/mol[12]
1,3,4-Oxadiazole amide derivativesEGFRNot Specified-31.01 to -34.19 kJ/mol[12]
2-amino-5-aryl-1,3,4-oxadiazole derivativesEGFR tyrosine kinaseNot Specified-6.26 to -7.89 kcal/mol[13]
1,3,4-Oxadiazole derivativesGABAA receptorMolegro Virtual Docker-66.344 to -102.653 (MolDock Score)[17]
1,3,4-Oxadiazole derivativesCyclin-Dependent Kinase 2 (CDK-2)Not Specified-10.169 to -10.654 kcal/mol[15]
2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativesMatrix Metalloproteinase-9 (MMP-9)Not SpecifiedIC50: 1.65 to 2.55 µM[14]

Visualization of Workflows and Pathways

Diagram 1: General Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PDB_Prep Receptor Preparation (Add Hydrogens, Minimize) PDB->PDB_Prep Ligand Generate Ligand Structure Ligand_Prep Ligand Preparation (Minimize, Define Torsions) Ligand->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Ligand_Prep->Grid Dock Molecular Docking Simulation Grid->Dock Analysis Analyze Docking Poses Dock->Analysis Visualization Visualize Interactions Analysis->Visualization Scoring Evaluate Binding Affinity Analysis->Scoring

Caption: A flowchart illustrating the key steps in a typical molecular docking protocol.

Diagram 2: Logical Relationship for Structure-Based Drug Design

SBDD_Logic Target Target Identification Structure 3D Structure (X-ray, NMR, Homology) Target->Structure Docking Molecular Docking Structure->Docking Screening Virtual Screening Docking->Screening Lead Lead Optimization Docking->Lead Hit Hit Identification Screening->Hit Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The logical progression of structure-based drug design, highlighting the central role of molecular docking.

References

Troubleshooting & Optimization

Optimizing cyclization conditions for 2-Methyl-1,3,4-oxadiazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cyclization conditions for the synthesis of 2-Methyl-1,3,4-oxadiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this compound synthesis often stem from incomplete cyclization of the N,N'-diacylhydrazine intermediate or degradation of the starting material or product.[1]

Troubleshooting Steps:

  • Optimize the Dehydrating Agent: The choice and amount of the cyclodehydrating agent are critical.[2] Commonly used agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[2][3][4][5][6] The reactivity of these agents varies, and the optimal choice may depend on your specific substrate and reaction conditions. Consider screening different dehydrating agents.

  • Adjust Reaction Temperature: Inadequate temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition. Heating is typically required for the cyclization step.[2] A stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) can help identify the optimal temperature range.

  • Increase Reaction Time: If the reaction is sluggish, extending the reaction time may improve the yield. Monitor the reaction progress by TLC to determine the point of maximum conversion and avoid potential side product formation with prolonged heating.

  • Ensure Anhydrous Conditions: Dehydrating agents are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to maintain the potency of the dehydrating agent.

Q2: I am observing a significant amount of unreacted N,N'-diacetylhydrazine. How can I drive the cyclization to completion?

The presence of a significant amount of starting material indicates that the cyclization conditions are not optimal.

Troubleshooting Steps:

  • Increase the Stoichiometry of the Dehydrating Agent: A molar excess of the dehydrating agent is often required to ensure complete conversion. For instance, using phosphorus pentoxide in excess has been shown to give high yields.[3]

  • Elevate the Reaction Temperature: As cyclodehydration is an endothermic process, increasing the temperature can significantly enhance the reaction rate. Refluxing in a suitable solvent is a common practice.[4][6]

  • Consider a Stronger Dehydrating Agent: If milder agents like SOCl₂ are ineffective, switching to a more powerful dehydrating agent such as POCl₃ or PPA might be necessary.[3][4]

Q3: My final product is difficult to purify, and I suspect the presence of by-products. What are the likely impurities and how can I minimize their formation?

Common by-products in 1,3,4-oxadiazole synthesis include unreacted starting materials and side products from competing reactions.[2]

Troubleshooting Steps:

  • Monitor the Reaction Closely: Use TLC to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Control the Reaction Temperature: Overheating can lead to the formation of undesired side products. Maintain a consistent and optimized temperature throughout the reaction.

  • Purification Strategy:

    • Neutralization and Extraction: After the reaction, the mixture is typically poured into crushed ice and neutralized with a base like sodium bicarbonate.[6] The product can then be extracted with an organic solvent like diethyl ether or chloroform.[6]

    • Recrystallization: Recrystallization from a suitable solvent such as ethanol or methanol is a common method for purifying the final product.[4]

    • Column Chromatography: If recrystallization is insufficient, purification by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/hexane) can be employed.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles?

The most prevalent methods include the cyclodehydration of N,N'-diacylhydrazines using various dehydrating agents, the oxidation of acylhydrazones, and the reaction of acid hydrazides with orthoesters.[3][7]

Q2: Which dehydrating agents are most effective for the cyclization of N,N'-diacetylhydrazine?

Several dehydrating agents are effective, with the choice often depending on the desired reaction conditions and scale. Commonly used and effective agents include:

  • Phosphorus oxychloride (POCl₃)[4][5][6]

  • Thionyl chloride (SOCl₂)[3][4][5][6]

  • Phosphorus pentoxide (P₂O₅)[3][4][5][6]

  • Polyphosphoric acid (PPA)[2][4][5][6]

  • Triflic anhydride[2][5]

Q3: How can I monitor the progress of the cyclization reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Q4: What are the typical reaction conditions for the synthesis of this compound?

Typical conditions involve heating the N,N'-diacetylhydrazine with a dehydrating agent, either neat or in a high-boiling inert solvent like toluene. The reaction temperature can range from room temperature to reflux, and the reaction time can vary from a few hours to overnight, depending on the chosen reagent and conditions.[3]

Data Presentation

Table 1: Comparison of Dehydrating Agents for the Cyclization of N,N'-diacylhydrazines

Dehydrating AgentTypical ConditionsYield (%)Reference
POCl₃Reflux54 - 66[4]
SOCl₂Not specifiedGood[3]
P₂O₅Toluene, Reflux78 - 97[3]
Polyphosphoric Acid (PPA)100 °CGood[4]
Triflic AnhydrideNot specifiedGood[5]

Experimental Protocols

Protocol 1: Cyclization of N,N'-diacetylhydrazine using Phosphorus Oxychloride

This protocol describes a common method for the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles, which can be adapted for this compound.

Materials:

  • N,N'-diacetylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether

  • Water

  • Sodium carbonate

Procedure:

  • To N,N'-diacetylhydrazine (0.007 mol), add phosphorus oxychloride (0.24 mol) in a round-bottom flask equipped with a reflux condenser.[6]

  • Heat the mixture to reflux and monitor the reaction progress using TLC.[6]

  • Once the reaction is complete, allow the mixture to cool to room temperature and evaporate the excess phosphorus oxychloride under reduced pressure.[6]

  • Carefully dissolve the residue in diethyl ether (40 mL) and pour the solution into water (100 mL) in an ice bath.[6]

  • Neutralize the mixture with sodium carbonate.[6]

  • Extract the aqueous layer with diethyl ether (40 mL).[6]

  • Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.[6]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Cyclization of N,N'-diacylhydrazine using Phosphorus Pentoxide

This protocol outlines a high-yielding procedure for the synthesis of 2-alkyl-5-aryl-1,3,4-oxadiazoles, adaptable for this compound.

Materials:

  • N,N'-diacetylhydrazine

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask, suspend N,N'-diacetylhydrazine in dry toluene.[3]

  • Add an excess of phosphorus pentoxide (P₂O₅) to the suspension.[3]

  • Heat the mixture to reflux and monitor the reaction by TLC.[3]

  • Upon completion, cool the reaction mixture and carefully quench it by slowly adding it to ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start: N,N'-diacetylhydrazine reagents Add Dehydrating Agent (e.g., POCl₃, P₂O₅) start->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Quench, Neutralize, and Extract reaction->workup purification Purify Product (Recrystallization or Chromatography) workup->purification product This compound purification->product troubleshooting_logic start Problem: Low Yield check_completion Is the starting material fully consumed? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No degradation Product/Reagent Degradation check_completion->degradation Yes solution1 Increase Temperature/ Time/Reagent Stoichiometry incomplete->solution1 solution2 Use a stronger dehydrating agent incomplete->solution2 solution3 Lower Temperature/ Ensure Anhydrous Conditions degradation->solution3

References

Technical Support Center: Purification of 2-Methyl-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-1,3,4-oxadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: Common impurities include unreacted starting materials such as acid hydrazides and acylhydrazones, residual cyclodehydrating agents (e.g., phosphorus oxychloride, thionyl chloride) and their by-products, and side-products from the reaction.[1][2][3] If sulfur-containing reagents were used, 1,3,4-thiadiazole analogs could be a potential impurity.[3]

Q2: My purified product appears clean by TLC, but the NMR spectrum still shows impurities. Why?

A2: This issue can arise if the impurity has a similar polarity to your product, causing them to co-elute during column chromatography and have a similar Rf value on a TLC plate.[4] It is also possible that the impurity is not UV-active and therefore not visible on the TLC plate if you are only using a UV lamp for visualization. Finally, residual solvents from the purification process are a common source of impurity peaks in NMR spectra.

Q3: My this compound derivative seems to be degrading during purification. What can I do to prevent this?

A3: While 1,3,4-oxadiazoles are generally the most stable of the oxadiazole isomers, degradation can occur under harsh conditions like strong acids or bases, or high temperatures.[3][5] To mitigate this, consider using milder purification conditions. For chromatography, avoid highly acidic or basic additives in your solvent system unless necessary, and use silica gel with a neutral pH. For recrystallization, avoid unnecessarily high temperatures or prolonged heating.

Q4: Which purification method is generally better for these derivatives: column chromatography or recrystallization?

A4: The choice depends on the nature of the crude product and impurities. Column chromatography is highly effective for separating compounds with different polarities and is useful when multiple impurities are present.[6] Recrystallization is an excellent and often more scalable method for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[7] Often, a combination of both is used, where a preliminary purification is done by column chromatography followed by a final polishing step via recrystallization.

Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives.

General Purification Workflow

Crude Crude Product (Post-Workup) Assess Assess Purity (TLC, LC-MS, NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High Purity & Solid Column Column Chromatography Assess->Column Multiple Impurities or Oily Product Analyze Final Analysis (NMR, MS, MP) Recrystallization->Analyze Column->Analyze Pure Pure Product Analyze->Column Needs More Purification Analyze->Pure Meets Specs Start Problem with Column Chromatography P1 Poor Separation/ Co-elution Start->P1 P2 Compound Stuck on Baseline Start->P2 P3 Streaking/ Tailing on TLC Start->P3 P4 Low Recovery Start->P4 S1 1. Optimize solvent system (TLC). 2. Try different solvent polarities. 3. Use a gradient elution. P1->S1 S2 1. Drastically increase eluent polarity (e.g., add MeOH, DCM). 2. Check compound solubility. P2->S2 S3 1. Compound may be too polar/acidic. 2. Add a modifier (e.g., 0.5% Et3N or AcOH). 3. Do not overload the column. P3->S3 S4 1. Compound may be adsorbing irreversibly. 2. Use a less active stationary phase (e.g., alumina). 3. Elute column with a very strong solvent. P4->S4 Start Problem with Recrystallization P1 Compound 'Oils Out' Start->P1 P2 No Crystals Form Start->P2 P3 Low Recovery Yield Start->P3 P4 Crystals are Impure/ Colored Start->P4 S1 1. Re-heat solution to dissolve the oil. 2. Add more solvent. 3. Cool solution more slowly. P1->S1 S2 1. Scratch inside of flask with a glass rod. 2. Add a seed crystal. 3. Reduce solvent volume by boiling. 4. Try a two-solvent system. P2->S2 S3 1. Used too much solvent; concentrate solution. 2. Ensure solution is thoroughly cooled. 3. Wash crystals with minimal ice-cold solvent. P3->S3 S4 1. Perform a hot filtration. 2. Add activated charcoal to hot solution. 3. Perform a second recrystallization. P4->S4

References

Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, with the goal of improving reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form the 2,5-disubstituted 1,3,4-oxadiazole is resulting in a low yield. What are the potential causes and solutions?

Low yields are a common issue in 1,3,4-oxadiazole synthesis and can arise from several factors. Below are common causes and troubleshooting strategies:

  • Inefficient Cyclodehydration: The final ring-closing step is often the most critical for high yields.

    • Troubleshooting:

      • Choice of Dehydrating Agent: The selection of the cyclodehydrating agent is crucial. Harsh reagents can lead to decomposition of starting materials or the product. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[1][2] For milder conditions, consider using reagents like Burgess reagent, or silica-supported dichlorophosphate, especially under microwave irradiation.[3][4]

      • Reaction Conditions: Optimize the reaction temperature and time. High temperatures can cause degradation, while insufficient heating may lead to incomplete cyclization. Microwave-assisted synthesis can often reduce reaction times and improve yields.[3][5]

  • Poor Quality Starting Materials: Impurities in the starting acylhydrazides or carboxylic acids (or their derivatives) can interfere with the reaction.

    • Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before proceeding with the synthesis.

  • Side Reactions: The formation of by-products can significantly lower the yield of the desired oxadiazole. A common side product is the corresponding 1,3,4-thiadiazole if sulfur-containing reagents are used.[6]

    • Troubleshooting:

      • Reagent Selection: Avoid sulfur-containing reagents if the oxadiazole is the target.

      • Reaction Control: Maintain careful control over reaction conditions (temperature, stoichiometry) to minimize side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

Q2: I am observing significant formation of an unexpected by-product. How can I identify and minimize it?

By-product formation is a frequent challenge. Here’s how to approach this issue:

  • Identification:

    • Characterize the by-product using spectroscopic methods such as NMR, IR, and mass spectrometry. A common impurity is the 1,3,4-thiadiazole if starting from thiosemicarbazides or using sulfur-based reagents.[6] Another possibility is the presence of unreacted diacylhydrazine intermediate.

  • Minimization Strategies:

    • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can sometimes lead to side product formation.

    • Temperature Control: Run the reaction at the optimal temperature. Some side reactions are favored at higher temperatures.

    • Alternative Synthetic Routes: If by-product formation is persistent, consider a different synthetic strategy. For instance, instead of a classical dehydration, an oxidative cyclization of N-acylhydrazones can be employed.[4][7]

Q3: What is the most efficient method for purifying my 2,5-disubstituted 1,3,4-oxadiazole?

The purification strategy depends on the physical state and purity of the crude product.

  • Recrystallization: This is a highly effective method for purifying solid oxadiazole derivatives.[6] Choose a solvent or a solvent system in which the oxadiazole has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: Silica gel column chromatography is widely used for the purification of both solid and oily products.[6] A careful selection of the eluent system is critical for achieving good separation from impurities.

  • Work-up Procedure: A simple and efficient work-up is crucial. For instance, in some modern synthetic approaches, the by-products are gaseous, simplifying purification.[6] In other cases, filtering through a silica plug can remove polar impurities before final purification.[8][9]

Q4: Can I improve my yields by using microwave-assisted synthesis?

Yes, microwave irradiation has been shown to be a powerful tool for the synthesis of 1,3,4-oxadiazoles, often leading to:

  • Shorter Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[3][5]

  • Higher Yields: Microwave heating can lead to more efficient energy transfer and fewer side reactions, resulting in improved yields.[3][5]

  • Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, which is environmentally friendly and simplifies purification.[5]

Quantitative Data Presentation

The following tables summarize reaction yields for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles under various conditions, allowing for easy comparison of different methodologies.

Table 1: Comparison of Dehydrating Agents for Cyclization of Diacylhydrazines

Dehydrating AgentSolventTemperature (°C)TimeYield (%)Reference
POCl₃NeatReflux6-24 h40-76[10][11]
Triflic Anhydride/PyridineDichloromethane0 to RT-70-95[1]
Burgess Reagent (polymer-supported)THFMicrowave (150W)2 min96[2]
SO₂F₂DichloromethaneRoom Temperature12 hup to 95[12]
TBTU/DIEADMF50-85[13]

Table 2: Yields from One-Pot Synthesis-Functionalization Strategies

Carboxylic AcidAryl IodideCatalyst/LigandBaseYield (%)Reference
4-Fluorobenzoic acidIodobenzeneCuI/1,10-phenanthrolineCs₂CO₃78[8]
4-Methylbenzoic acidIodobenzeneCuI/1,10-phenanthrolineCs₂CO₃87[8]
2-Methylbenzoic acid1-Bromo-4-iodobenzeneCuI/1,10-phenanthrolineCs₂CO₃69[8]
ProbenecidIodobenzeneCuI/1,10-phenanthrolineCs₂CO₃44[8]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration using POCl₃ [10][11]

  • To a round-bottom flask, add the corresponding N,N'-diacylhydrazine (0.007 mol).

  • Carefully add phosphorus oxychloride (POCl₃) (22.4 mL, 0.24 mol) to the flask.

  • Heat the mixture to reflux for 6–24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, evaporate the excess POCl₃ under reduced pressure.

  • Dissolve the residue in diethyl ether (40 mL) and carefully pour it into ice-cold water (100 mL).

  • Neutralize the mixture with sodium carbonate.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to dryness to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis-Arylation of 2,5-Disubstituted 1,3,4-Oxadiazoles [8][9]

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).

  • Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.

  • After cooling to room temperature, add the aryl iodide (0.50 mmol, 2.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), and cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv).

  • Add anhydrous 1,4-dioxane (0.50 mL) to the Schlenk tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir for 18 hours.

  • After cooling to room temperature, filter the reaction mixture through a silica plug, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow_cyclodehydration start Start: N,N'-Diacylhydrazine reagent Add POCl₃ start->reagent reflux Reflux (6-24h) reagent->reflux evaporation Evaporate excess POCl₃ reflux->evaporation workup Aqueous Work-up & Neutralization evaporation->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification end End: 2,5-Disubstituted 1,3,4-Oxadiazole purification->end troubleshooting_low_yield low_yield Low Yield Observed cause1 Inefficient Cyclodehydration? low_yield->cause1 cause2 Poor Starting Material Quality? low_yield->cause2 cause3 Side Reactions Occurring? low_yield->cause3 cause4 Incomplete Reaction? low_yield->cause4 solution1a Optimize Dehydrating Agent cause1->solution1a solution1b Adjust Temperature/Time (Consider Microwave) cause1->solution1b solution2 Purify Starting Materials cause2->solution2 solution3 Control Stoichiometry & Temperature cause3->solution3 solution4 Monitor with TLC & Extend Reaction Time cause4->solution4

References

Overcoming poor solubility of aryl-substituted 2-Methyl-1,3,4-oxadiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering poor aqueous solubility with aryl-substituted 2-methyl-1,3,4-oxadiazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aryl-substituted this compound has very low solubility in my aqueous assay buffer. Why is this happening and what are my immediate options?

A: The poor solubility of this class of compounds is a known challenge. The presence of an aryl substituent significantly lowers aqueous solubility compared to simple alkyl groups like methyl.[1] The flat, hydrophobic nature of the aryl ring contributes to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.

For immediate troubleshooting in an experimental setting, consider these options:

  • Co-solvents: Adding a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or propylene glycol can significantly improve solubility for in vitro assays.[2]

  • pH Adjustment: If your molecule contains an ionizable group (a basic or acidic center), adjusting the pH of the buffer can increase solubility.[3] For basic compounds, lowering the pH will lead to protonation and increased solubility.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A kinetic solubility measurement, where the compound is first dissolved in DMSO and then diluted into buffer, is often higher but can lead to precipitation over time.[4][5] For lead optimization, determining the thermodynamic (equilibrium) solubility is crucial.[6][7]

Q2: I am in the lead optimization phase. What are the main strategies to permanently improve the solubility of my lead compound series?

A: There are four primary strategies to consider during lead optimization:

  • Structural Modification: Introduce polar functional groups or reduce the overall lipophilicity of the molecule.[8]

  • Prodrug Approach: Chemically modify the compound into an inactive, more soluble form (a prodrug) that converts back to the active parent drug in vivo.[9]

  • Salt Formation: If your compound has an ionizable functional group, converting it to a salt is a highly effective method to increase solubility and dissolution rate.[3][10]

  • Co-crystal Formation: For non-ionizable compounds, forming a co-crystal with a safe, water-soluble co-former can modify the crystal structure and enhance solubility.[11][12][13]

Q3: How do I choose between a prodrug strategy and salt formation?

A: The choice depends on the structure of your parent drug. Salt formation is only applicable to compounds with ionizable groups (e.g., amines, carboxylic acids).[14] For a basic drug, the pKa of the counter-ion acid should be at least 2 pH units lower than the pKa of the drug to ensure a stable salt.[14][15] If your compound is neutral or non-ionizable, a prodrug approach is a more suitable option. The prodrug strategy is also versatile for targeting specific enzymes or tissues.

Q4: My compound is non-ionizable. Is a prodrug my only option for chemical modification?

A: While the prodrug approach is excellent, co-crystallization is a powerful alternative for non-ionizable compounds.[13] A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds.[12] This alters the crystal lattice, often disrupting strong packing and leading to improved solubility and dissolution.[11]

Q5: What kind of structural modifications are most effective for improving the solubility of heterocyclic compounds like oxadiazoles?

A: To improve solubility via structural modification, focus on changes that disrupt crystal packing and increase polarity without sacrificing potency:

  • Introduce Polar Groups: Adding substituents with hydroxy, amino, or carboxylic acid termini can provide significant solubility gains.[16]

  • Incorporate Saturated Heterocycles: Groups like morpholine are often used successfully to improve aqueous solubility. These groups are expected to be protonated at physiological pH and their non-planar nature disrupts crystal packing.[16]

  • Increase Conformational Flexibility: Adding flexible substituents to a solvent-exposed region of the molecule can improve solubility due to the entropic gain from having more accessible conformations in solution compared to the rigid crystal state.[16]

  • Consider Isomeric Scaffolds: Studies have shown that 1,3,4-oxadiazole isomers generally exhibit higher aqueous solubility and lower lipophilicity compared to their 1,2,4-oxadiazole counterparts.[17][18][19]

Quantitative Data Summary: Solubility Enhancement Strategies

The following table summarizes the potential improvements in aqueous solubility that can be achieved using various strategies. While data for specific aryl-substituted 2-methyl-1,3,4-oxadiazoles is limited in the public domain, these examples from related drug scaffolds illustrate the magnitude of enhancement possible.

StrategyDrug/Scaffold ClassParent SolubilityModified SolubilityFold IncreaseReference
Phosphate Prodrug Lopinavir (Antiviral)Low / Insoluble> 700x parent>700[9]
Phosphate Prodrug BuparvaquonePoorly SolubleWater-solubleN/A[20]
Amide Prodrug Acyclovir (Antiviral)~7.2 mM~122 mM~17
Salt Formation Lumefantrine (Antimalarial)Free BaseSalt FormEnhanced Dissolution[21]
Co-crystal Telmisartan (Antihypertensive)BCS Class II (Low)Co-crystal FormEnhanced Dissolution

Detailed Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol outlines a common method to rapidly assess the kinetic solubility of compounds, adapted from standard industry procedures.[4][22][23][24]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock).

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96-well microtiter plates (UV-transparent for spectrophotometric methods).

  • Plate shaker/thermomixer.

  • Nephelometer or UV-Vis plate reader.

Procedure:

  • Plate Preparation: Add 198 µL of the aqueous buffer to each well of the 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of your compound to the first well of a row. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.

  • Serial Dilution (Optional but Recommended): Perform serial dilutions across the row to test a range of concentrations.

  • Incubation: Seal the plate and place it on a plate shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 4 hours), with consistent agitation.[4]

  • Measurement (Choose one):

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering above the background indicates the formation of a precipitate.[5]

    • Direct UV Assay: Centrifuge the plate to pellet any precipitate or filter the solution using a solubility filter plate.[4] Transfer the supernatant/filtrate to a new UV-transparent plate and measure the absorbance at the compound's λ-max. Calculate the concentration against a standard curve.[22]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is detected.

Protocol 2: Screening for Optimal Salt Formation

This protocol provides a general method for screening salt forms of a basic drug candidate.[14][15]

Objective: To identify suitable counter-ions that form stable, crystalline salts with an ionizable oxadiazole derivative.

Materials:

  • Aryl-substituted this compound (free base).

  • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid).

  • A range of crystallization solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof).

  • Small-scale glass vials.

  • Stir plate and magnetic stir bars.

Procedure:

  • Dissolution: Dissolve a known amount of the free base compound in a minimal amount of a suitable solvent or solvent mixture in a vial. Gentle heating may be required.

  • Counter-ion Addition: Add a stoichiometric equivalent (e.g., 1.0 molar equivalent) of the selected acid to the solution. The acid can be added as a solution in the same solvent.

  • Crystallization:

    • Allow the solution to stir at room temperature for several hours.

    • If no precipitate forms, attempt to induce crystallization by cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is less soluble), or scratching the inside of the vial.

  • Isolation: If a solid precipitate forms, isolate it by vacuum filtration.

  • Washing & Drying: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting material and dry it under vacuum.

  • Characterization: Analyze the resulting solid to confirm salt formation and assess its properties (e.g., crystallinity via PXRD, thermal properties via DSC, and aqueous solubility). The pKa difference between the drug and counter-ion should ideally be greater than 2 to ensure stable salt formation.[14][15]

Protocol 3: General Synthesis of a Phosphate Prodrug

This protocol describes a general approach for the phosphorylation of a hydroxyl-containing compound, which could be adapted for an oxadiazole derivative that has been modified to include a hydroxyl group. This method is based on established procedures for creating phosphate prodrugs.[20][25][26][27]

Objective: To synthesize a water-soluble phosphate ester prodrug from a hydroxyl-containing parent molecule.

Materials:

  • Hydroxyl-containing parent oxadiazole.

  • Phosphorylating agent (e.g., phosphorus oxychloride (POCl₃) or a phosphorochloridate).

  • Anhydrous non-protic solvent (e.g., dichloromethane (DCM), acetonitrile).

  • A non-nucleophilic base (e.g., triethylamine, pyridine).

  • Reagents for workup and purification (e.g., aqueous sodium bicarbonate, brine, silica gel for chromatography).

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing parent oxadiazole and the base (e.g., 1.2 equivalents of triethylamine) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Phosphorylation: Slowly add the phosphorylating agent (e.g., 1.1 equivalents of POCl₃) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired phosphate ester prodrug.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Visual Guides & Workflows

G cluster_chem Chemical Modification cluster_form Physical Modification start Poorly Soluble Aryl-Oxadiazole is_ionizable Is the compound ionizable? start->is_ionizable salt Salt Formation is_ionizable->salt  Yes cocrystal Co-crystal Formation is_ionizable->cocrystal  No formulation Formulation Strategy (Co-solvents, Solid Dispersion) salt->formulation If stability/hygroscopicity issues prodrug Prodrug Approach cocrystal->prodrug If no suitable co-former found structural_mod Structural Modification prodrug->structural_mod If metabolic stability is poor

G cluster_extracellular Extracellular Space / GI Tract cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Soluble Prodrug (e.g., Phosphate Ester) Transport Passive Diffusion or Transporter Uptake Prodrug->Transport Absorption Enzyme Enzyme (e.g., Alkaline Phosphatase) Transport->Enzyme Intracellular Conversion ActiveDrug Active (but poorly soluble) Parent Drug Enzyme->ActiveDrug Cleavage Target Biological Target ActiveDrug->Target Pharmacological Action

G prep_stock 1. Prepare 10 mM Stock in 100% DMSO add_compound 3. Add 2 µL Stock to Buffer (Final Conc. = 100 µM) prep_stock->add_compound add_buffer 2. Add Aqueous Buffer to 96-well Plate add_buffer->add_compound incubate 4. Incubate with Shaking (e.g., 2h @ 25°C) add_compound->incubate separate 5. Separate Soluble/Insoluble (Filter or Centrifuge) incubate->separate measure 6. Measure Supernatant/Filtrate (UV-Vis or Nephelometry) separate->measure analyze 7. Calculate Solubility vs. Standard Curve measure->analyze

References

Side reaction pathways in the synthesis of 1,3,4-oxadiazoles from hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,3,4-oxadiazoles from hydrazides. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

Q1: My reaction to form a 2,5-disubstituted-1,3,4-oxadiazole from a hydrazide and a carboxylic acid is not proceeding to completion, and I am isolating the N,N'-diacylhydrazine intermediate. What are the possible causes and solutions?

A1: This is a very common issue and typically points to incomplete cyclodehydration of the N,N'-diacylhydrazine intermediate. Here are the likely causes and how to address them:

  • Inefficient Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Some reagents are more effective than others for specific substrates.

    • Solution: Consider switching to a more powerful dehydrating agent. For example, if you are using thionyl chloride (SOCl₂) with low success, you might try phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For sensitive substrates, milder reagents like the Burgess reagent can be effective, though they may require optimization of reaction conditions. It is advisable to screen several dehydrating agents to find the optimal one for your specific synthesis.

  • Suboptimal Reaction Temperature: The cyclodehydration step often requires heating. Insufficient temperature can lead to an incomplete reaction.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Refluxing in a suitable solvent is a common strategy. Be cautious of excessive heat, which could lead to decomposition.

  • Presence of Moisture: Dehydrating agents are highly reactive towards water. Any moisture in your reaction setup will quench the reagent, halting the cyclodehydration.

    • Solution: Ensure all glassware is oven-dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture contamination.

Q2: I am observing a significant amount of a sulfur-containing byproduct in my 1,3,4-oxadiazole synthesis. What is this impurity and how can I avoid it?

A2: The sulfur-containing impurity is likely the corresponding 1,3,4-thiadiazole.[1] This side reaction is common under two conditions:

  • Starting from Thio-analogues: If your synthesis starts from thiosemicarbazides instead of semicarbazides, the formation of 1,3,4-thiadiazoles can be a competing pathway.

  • Using Sulfur-Containing Reagents: The use of reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to attempt the cyclization of a diacylhydrazine can lead to the formation of the thiadiazole as the major product. For instance, reacting aroyl hydrazides with thioacetamide can primarily yield 5-methyl-2-aryl-1,3,4-thiadiazoles.[1]

Solution:

  • To favor the formation of the 1,3,4-oxadiazole from a thiosemicarbazide precursor, specific reagents that promote desulfurization followed by cyclization are needed. For example, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) has been shown to selectively produce 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides in quantitative yields.[2]

  • If you are starting from a diacylhydrazine, avoid sulfur-containing dehydrating agents. Stick to reagents like POCl₃, PPA, or SOCl₂ to ensure the formation of the oxadiazole ring.

Q3: My reaction yield is low, and I suspect decomposition of my starting materials or product. How can I mitigate this?

A3: Low yields due to decomposition are often a result of harsh reaction conditions.

  • Harsh Reagents: Strongly acidic or basic conditions, as well as aggressive dehydrating agents, can lead to the degradation of sensitive functional groups on your starting materials or the final oxadiazole product.

  • High Temperatures: Prolonged heating at high temperatures can also cause decomposition.

Solutions:

  • Milder Reagents: If your substrate is sensitive, consider using milder cyclodehydrating agents. The Burgess reagent and XtalFluor-E are known to promote cyclodehydration under milder conditions.[3]

  • Optimize Reaction Time and Temperature: Monitor your reaction closely using TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to harsh conditions. A stepwise increase in temperature can help identify the optimal balance between reaction rate and decomposition.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes provide the necessary energy for cyclization in a much shorter time, which can minimize decomposition and improve yields.[4]

Data Presentation

Table 1: Comparison of Dehydrating Agents for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from N,N'-Diacylhydrazines.

Dehydrating AgentTypical Reaction ConditionsYield Range (%)Notes
Phosphorus Oxychloride (POCl₃)Reflux, neat or in a solvent like toluene54 - 95%Widely used and effective, but can be harsh.[5][6][7]
Polyphosphoric Acid (PPA)High temperature (100-150 °C)HighEffective but requires high temperatures and can be difficult to work with.[2]
Thionyl Chloride (SOCl₂)RefluxGoodCommon dehydrating agent, but can also be harsh.
Triphenylphosphine (PPh₃) / Tetrahalomethanes (CX₄)60 °C in DCM or toluene65 - 89%Milder conditions, with iodoform giving the best results.[4]
Burgess ReagentMicrowave irradiationGoodA milder alternative for sensitive substrates.[8]
XtalFluor-ERoom temperature to 40 °C in DCM or MeCN75 - 95%A mild and high-yielding reagent.[4]
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Reflux in dry CH₂Cl₂ with TEA70 - 92%Good for peptide-like substrates.[2][4]

Experimental Protocols

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using Phosphorus Oxychloride (POCl₃)

This protocol is a widely used method for the cyclodehydration of an N,N'-diacylhydrazine, which can be formed in situ from a hydrazide and a carboxylic acid.

Materials:

  • Aroyl/acyl hydrazide (1 equivalent)

  • Substituted carboxylic acid (1.2 equivalents)

  • Phosphorus oxychloride (POCl₃) (used as both reagent and solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Cold water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the aroyl/acyl hydrazide (1 equivalent).

  • To the flask, add the substituted carboxylic acid (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly and carefully add phosphorus oxychloride (POCl₃) (e.g., 3-5 mL per gram of hydrazide) to the mixture with stirring. POCl₃ is highly corrosive and reacts violently with water, so appropriate safety precautions must be taken.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto a beaker of crushed ice with constant stirring. This step should be performed in a fume hood as it will generate HCl gas.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral or slightly basic.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid residue with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a DMF/ethanol mixture).[7]

Mandatory Visualizations

Reaction Pathways

G cluster_main Main Reaction Pathway Hydrazide R1-CONHNH2 Hydrazide Diacylhydrazine R1-CONHNHCO-R2 N,N'-Diacylhydrazine Intermediate Hydrazide->Diacylhydrazine + R2-COOH - H2O CarboxylicAcid R2-COOH Carboxylic Acid CarboxylicAcid->Diacylhydrazine Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl3) - H2O G cluster_side Side Reaction Pathways Diacylhydrazine R1-CONHNHCO-R2 N,N'-Diacylhydrazine IncompleteReaction Incomplete Cyclodehydration (Isolated Byproduct) Diacylhydrazine->IncompleteReaction Insufficient Dehydrating Agent or Heat Thioacylsemicarbazide R-CONHNHCS-NHR' Acylthiosemicarbazide Thiadiazole 2-Amino-1,3,4-thiadiazole (Byproduct) Thioacylsemicarbazide->Thiadiazole Dehydrating Agent (e.g., p-TsCl) Oxadiazole_from_thio 2-Amino-1,3,4-oxadiazole (Desired Product) Thioacylsemicarbazide->Oxadiazole_from_thio Desulfurizing Agent (e.g., EDC·HCl) G cluster_workflow Experimental Workflow for POCl3 Method Start Start: Hydrazide + Carboxylic Acid Add_POCl3 Add POCl3 at 0 °C Start->Add_POCl3 Heat Heat at 80-90 °C (4-6 hours) Add_POCl3->Heat TLC_Monitor Monitor by TLC Heat->TLC_Monitor TLC_Monitor->Heat Incomplete Quench Quench on Ice TLC_Monitor->Quench Complete Neutralize Neutralize with NaHCO3 Quench->Neutralize Filter Filter Solid Product Neutralize->Filter Purify Purify by Recrystallization Filter->Purify End End: Pure 1,3,4-Oxadiazole Purify->End

References

Technical Support Center: Spectroscopic Analysis of 2-Methyl-oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectroscopic analysis of 2-Methyl-1,3,4-oxadiazole and its common isomers.

Troubleshooting Guides

Issue 1: Ambiguous Isomer Identification from ¹H NMR

Question: My ¹H NMR spectrum shows a sharp singlet for the methyl group, but the chemical shift is not definitive for distinguishing between this compound, 5-methyl-1,2,4-oxadiazole, and 3-methyl-1,2,4-oxadiazole. How can I confirm the isomer?

Answer:

While the methyl singlet is a key feature, its chemical shift can be influenced by the solvent and concentration. To achieve unambiguous identification, consider the following steps:

  • Reference Spectral Data: Compare your observed chemical shifts with the expected values for the methyl and ring protons of each isomer. Note that the electronic environment of the methyl group and any ring protons differs significantly between isomers, leading to distinct chemical shifts.

  • ¹³C NMR Spectroscopy: This is a powerful technique for distinguishing these isomers. The chemical shifts of the ring carbons are highly sensitive to the positions of the heteroatoms. The symmetrical this compound will show fewer carbon signals than the unsymmetrical 1,2,4-oxadiazole isomers.

  • 2D NMR (HMBC/HSQC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between the methyl protons and the ring carbons. The specific long-range couplings observed will definitively establish the connectivity and thus the isomeric form. For instance, in this compound, the methyl protons will show a correlation to the C2 carbon of the oxadiazole ring.

  • Mass Spectrometry: The fragmentation patterns of the isomers in mass spectrometry can also be distinct. Analyze the fragmentation to identify characteristic daughter ions for each isomer.

Issue 2: Overlapping Peaks in the IR Spectrum

Question: I am struggling to differentiate my synthesized 2-methyl-oxadiazole isomer using IR spectroscopy because the key stretching frequencies seem to overlap. What should I look for?

Answer:

While some overlap is expected, careful analysis of the fingerprint region and specific stretching frequencies can provide clues.

  • Focus on the Fingerprint Region: The region between 1300 cm⁻¹ and 900 cm⁻¹ is often rich with unique bending vibrations that can help distinguish isomers.

  • Characteristic Stretching Vibrations: Pay close attention to the precise wavenumbers of the C=N, C-O-C, and N-O stretches. Although the ranges are similar, the exact peak positions can differ slightly but consistently between isomers.[1]

  • Create a Reference Library: If you are synthesizing multiple isomers, run a reference spectrum for each pure, confirmed isomer. This will allow for direct comparison and identification of subtle but significant differences.

  • Combined Analysis: IR spectroscopy is most powerful when used in conjunction with other techniques like NMR and Mass Spectrometry for unambiguous structure elucidation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound and its common isomers?

A1: While experimental conditions can cause slight variations, the following table provides estimated chemical shifts based on known data for substituted oxadiazoles. These values are crucial for initial isomer identification.

IsomerStructureSpectroscopic Data
This compound ¹H NMR (CDCl₃): - CH₃: ~2.5 ppm (s) - Ring H: ~8.3 ppm (s)¹³C NMR (CDCl₃): - CH₃: ~11 ppm - C2: ~163 ppm - C5: ~158 ppm
5-Methyl-1,2,4-oxadiazole ¹H NMR (CDCl₃): - CH₃: ~2.6 ppm (s) - Ring H: ~8.0 ppm (s)¹³C NMR (CDCl₃): - CH₃: ~12 ppm - C3: ~168 ppm - C5: ~175 ppm
3-Methyl-1,2,4-oxadiazole ¹H NMR (CDCl₃): - CH₃: ~2.4 ppm (s) - Ring H: ~8.5 ppm (s)¹³C NMR (CDCl₃): - CH₃: ~11 ppm - C3: ~167 ppm - C5: ~170 ppm

Q2: What are the key IR absorption bands to differentiate between 1,3,4- and 1,2,4-oxadiazole rings?

A2: The key is to look for subtle shifts in the characteristic stretching frequencies.

Functional GroupThis compound5-Methyl-1,2,4-oxadiazole / 3-Methyl-1,2,4-oxadiazole
C=N Stretch ~1610-1620 cm⁻¹~1590-1610 cm⁻¹
C-O-C Stretch ~1070-1080 cm⁻¹ & ~960-970 cm⁻¹~1180-1200 cm⁻¹ & ~880-900 cm⁻¹
Ring Breathing Multiple bands in the fingerprint regionDistinct pattern of bands in the fingerprint region

Q3: How does the fragmentation in mass spectrometry differ between these isomers?

A3: The fragmentation pattern is influenced by the stability of the resulting ions, which differs with the atom arrangement in the ring.

IsomerExpected Molecular Ion (M⁺)Key Fragmentation Pathways
This compound m/z 84- Loss of CH₃CN to give [M-41]⁺- Loss of N₂ to give [M-28]⁺
5-Methyl-1,2,4-oxadiazole m/z 84- Retro-cycloaddition leading to distinct fragments- Loss of CO to give [M-28]⁺
3-Methyl-1,2,4-oxadiazole m/z 84- Fragmentation initiated by cleavage of the N-O bond- Loss of HCN to give [M-27]⁺

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified oxadiazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Use a standard proton-decoupled carbon experiment. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (HMBC):

    • Parameters: Use a standard HMBC pulse sequence, optimizing the long-range coupling delay (e.g., 50-100 ms) to observe correlations from the methyl protons to the ring carbons.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Parameters: Record the spectrum in the range of 4000-400 cm⁻¹. Acquire and average at least 16 scans to improve the signal-to-noise ratio. Record a background spectrum of the empty sample compartment or a pure KBr pellet.[3]

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Electron Impact (EI) is a common method for these types of small molecules.

  • Analysis:

    • Inject the sample into the mass spectrometer.

    • The molecules will be ionized and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.[3]

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesized Isomer Mixture Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Compare with Reference Data NMR->Comparison IR->Comparison MS->Comparison Structure Structure Elucidation Comparison->Structure

Caption: Experimental workflow for isomer identification.

troubleshooting_flow Start Ambiguous Isomer ID H_NMR ¹H NMR sufficient? Start->H_NMR C13_NMR Acquire ¹³C NMR H_NMR->C13_NMR No Success Isomer Identified H_NMR->Success Yes Check_C13 Ring carbon shifts match expected? C13_NMR->Check_C13 HMBC Perform HMBC Check_C13->HMBC No Check_C13->Success Yes Check_HMBC Connectivity confirmed? HMBC->Check_HMBC MS_Frag Analyze MS Fragmentation Check_HMBC->MS_Frag No Check_HMBC->Success Yes Reassess Re-evaluate Synthesis/ Purification MS_Frag->Reassess

Caption: Troubleshooting decision tree for isomer analysis.

References

Technical Support Center: Enhancing the Biological Activity of 2-Methyl-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biological activity of 2-Methyl-1,3,4-oxadiazole through substitution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and biological evaluation of substituted this compound derivatives.

Synthesis

QuestionPossible Cause(s)Suggested Solution(s)
Why is the yield of my 2,5-disubstituted 1,3,4-oxadiazole consistently low? - Incomplete cyclization of the intermediate diacylhydrazine or acylhydrazone.[1] - Suboptimal reaction temperature or time. - Degradation of starting materials or product. - Inefficient purification method leading to product loss.- Ensure the use of an effective dehydrating agent for cyclization, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[1] - Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] - Use fresh, high-purity starting materials and solvents. - Consider alternative purification methods like column chromatography or recrystallization from a different solvent system.
I am observing unexpected peaks in my 1H NMR or 13C NMR spectrum. What could be the cause? - Presence of unreacted starting materials (e.g., acid hydrazide, aldehyde). - Formation of side products. - Residual solvents from the reaction or purification steps. - Isomeric impurities.- Compare the spectrum with the spectra of the starting materials to identify any unreacted components. - Re-purify the compound using column chromatography or recrystallization. - Check for common residual solvent peaks and dry the sample under a high vacuum. - Analyze the reaction mixture by LC-MS to identify potential side products.
The cyclization reaction to form the 1,3,4-oxadiazole ring is not proceeding to completion. What can I do? - The dehydrating agent is not potent enough. - The reaction temperature is too low. - Steric hindrance from bulky substituents on the starting materials.- Switch to a stronger dehydrating agent. For example, if using acetic anhydride, consider trying phosphorus oxychloride.[1] - Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Prolong the reaction time.

Biological Assays

QuestionPossible Cause(s)Suggested Solution(s)
My synthesized compound shows poor solubility in the assay medium. How can I address this? - The compound is highly nonpolar. - The chosen solvent for the stock solution is incompatible with the aqueous assay buffer.- Prepare stock solutions in a water-miscible organic solvent like DMSO at a high concentration, and then dilute it in the assay medium. Ensure the final concentration of the organic solvent is low enough not to affect the biological system. - Consider synthesizing analogs with more polar functional groups to improve aqueous solubility.
The results of my antimicrobial assays are inconsistent between experiments. What could be the reason? - Variation in the inoculum size of the microorganisms. - Degradation of the compound in the stock solution over time. - Inconsistent incubation times or temperatures. - Contamination of the microbial cultures.- Standardize the inoculum preparation using a spectrophotometer to ensure a consistent starting cell density.[3] - Prepare fresh stock solutions of the compound for each experiment. - Strictly adhere to the established incubation parameters. - Regularly check the purity of the microbial strains.
The compound does not show the expected anticancer activity against a specific cell line. What should I consider? - The chosen cell line may not express the target protein or pathway that the compound is designed to inhibit. - The compound may be metabolized by the cells into an inactive form. - The incubation time may be too short to observe a cytotoxic effect. - The compound may have a different mechanism of action.- Test the compound on a panel of different cancer cell lines to identify sensitive ones.[4] - Investigate the metabolic stability of the compound in the presence of liver microsomes. - Perform a time-course experiment to determine the optimal incubation time. - Consider exploring alternative mechanisms of action, such as induction of apoptosis or cell cycle arrest.[2][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the structure-activity relationship (SAR) and biological potential of substituted this compound derivatives.

Structure-Activity Relationship (SAR)

QuestionAnswer
Which substitutions on the 2- and 5-positions of the 1,3,4-oxadiazole ring generally lead to enhanced biological activity? The biological activity of 2,5-disubstituted 1,3,4-oxadiazoles is significantly influenced by the nature of the substituents. Aromatic or heteroaromatic rings at these positions are common. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) on these aromatic rings can modulate the activity. The specific substitution pattern for optimal activity depends on the target biological effect (e.g., antimicrobial, anticancer).[6][7]
How does the substitution pattern on a phenyl ring at the 5-position affect anticancer activity? Studies have shown that the presence of certain groups on the phenyl ring at the 5-position can significantly impact anticancer activity. For instance, substitutions with methoxy groups (e.g., 4-OCH3) have been shown to exhibit excellent cytotoxic activity against breast cancer cell lines (MCF-7).[8] Halogen substituents have also been associated with potent anticancer effects.[6]
Are there specific structural features that enhance antimicrobial activity? The antimicrobial activity can be enhanced by incorporating specific moieties. For example, the presence of a p-bromophenylaminomethyl group at the 5-position has been investigated for antibacterial and antifungal properties.[6] Additionally, linking the oxadiazole ring to other heterocyclic systems, such as quinoline or benzimidazole, has been a strategy to develop potent antimicrobial agents.[8]

Data Presentation

Table 1: Anticancer Activity of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Compound IDR1 (at position 2)R2 (at position 5)Cancer Cell LineIC50 (µM)Reference
1 Phenyl2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)phenylMCF-7-[8]
2 Phenyl2-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-1-yl)phenylMCF-7-[8]
3 Substituted PhenylNaphthalen-1-ylmethyl--[4]
4 2,3-Dihydrobenzo[b][9]dioxin-6-yl2-methylbenzylthioHEPG2, HELA, SW1116, BGC8231.27 ± 0.05 (Telomerase inhibition)[4]
5 4-chlorophenyl3-fluorophenyl)methoxyPC-3, HCT-116, ACHN0.67, 0.80, 0.87[4]

Note: '-' indicates that the specific quantitative data was not available in the provided search results.

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDSubstituentsBacterial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
IVe 4-bromo[(N-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]anilineS. aureusGood activity[9]
IVf 4-bromo[(N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]anilineE. coliGood activity[9]
IVh 4-bromo[(N-5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl]anilineP. aeruginosaGood activity[9]
51e 5-(4-chlorophenyl)-2-(2-methyl-4-nitro-1-imidazomethyl)E. coli, P. aeruginosa, K. pneumoniaeGood activity[6]
51l 5-(3,4-dimethoxyphenyl)-2-(2-methyl-4-nitro-1-imidazomethyl)E. coli, P. aeruginosa, K. pneumoniaeGood activity[6]

Note: 'Good activity' is mentioned qualitatively in the source. MIC (Minimum Inhibitory Concentration).

Experimental Protocols

1. General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles via the cyclization of N-acylhydrazones.

  • Step 1: Synthesis of Acid Hydrazide: An appropriate aromatic ester is refluxed with hydrazine hydrate for several hours. After cooling, the precipitated acid hydrazide is filtered, washed with cold water, and dried.[6]

  • Step 2: Synthesis of N-Acylhydrazone: The acid hydrazide is dissolved in ethanol, and a catalytic amount of glacial acetic acid is added. An equimolar amount of a substituted aromatic aldehyde is then added, and the mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated N-acylhydrazone is filtered, washed, and dried.[1]

  • Step 3: Oxidative Cyclization to 1,3,4-Oxadiazole: The synthesized N-acylhydrazone is dissolved in a suitable solvent like glacial acetic acid. An oxidizing and cyclizing agent, such as bromine in acetic acid and sodium acetate, is added, and the mixture is stirred at room temperature or heated as required.[1] The completion of the reaction is monitored by TLC. The product is then isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization from a suitable solvent like ethanol.

2. Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3]

  • Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of a known concentration.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The culture is then diluted to a standardized concentration (e.g., 10^8 CFU/mL) using a McFarland standard.

  • Assay Procedure:

    • In a 96-well microtiter plate, serial two-fold dilutions of the compound stock solutions are made in the broth medium.

    • An equal volume of the standardized microbial suspension is added to each well.

    • Positive (broth with inoculum) and negative (broth only) controls are included. A standard antibiotic (e.g., Streptomycin) is also tested as a reference.

    • The plate is incubated at 37°C for 18-24 hours for bacteria.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Starting Materials (Aromatic Ester, Hydrazine Hydrate, Substituted Aldehyde) B Synthesis of Acid Hydrazide A->B C Synthesis of N-Acylhydrazone B->C D Oxidative Cyclization to 1,3,4-Oxadiazole C->D E Purification (Recrystallization/ Column Chromatography) D->E F Characterization (NMR, IR, Mass Spec) E->F G Antimicrobial Assays F->G H Anticancer Assays F->H I SAR Studies G->I H->I

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by 1,3,4-oxadiazole derivatives.[10]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential intervention by 1,3,4-oxadiazole derivatives.[10]

References

Challenges in scaling up the synthesis of 2-Methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 2-Methyl-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: The most prevalent and scalable methods for the synthesis of this compound typically involve the cyclization of an appropriate precursor. Common routes include:

  • Cyclodehydration of N,N'-diacylhydrazines: This is a widely used method where N-acetyl-N'-formylhydrazine or a related diacylhydrazine is cyclized using a dehydrating agent.

  • Reaction of Acetic Hydrazide with Triethyl Orthoformate: This is a direct and often high-yielding one-pot synthesis.

  • Oxidative cyclization of acylhydrazones: This method involves the reaction of an appropriate acylhydrazone with an oxidizing agent.

The choice of route often depends on the availability of starting materials, desired purity, and the scale of the reaction. For large-scale synthesis, one-pot reactions are often preferred to minimize processing steps.

Q2: What are the primary safety hazards to consider during the scale-up of this synthesis?

A2: A primary safety concern is the potential for thermal runaway, especially when using strong dehydrating agents like phosphorus oxychloride or polyphosphoric acid. The cyclization reaction can be exothermic, requiring careful temperature control and controlled addition of reagents. Adequate cooling capacity is crucial to prevent dangerous pressure build-up and decomposition of the reaction mixture.

Q3: How can the purity of the final product be improved on a large scale?

A3: Achieving high purity on a large scale requires attention to several factors. Ensuring the high purity of starting materials is a critical first step. During the work-up, a controlled aqueous quench followed by extraction can remove many inorganic byproducts. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. On a large scale, efficient filtration and thorough washing of the isolated solid are vital.

Q4: What factors most significantly impact the yield of the reaction?

A4: Several factors can influence the final yield. The choice of cyclizing agent and solvent system is critical. Precise temperature control throughout the reaction is essential to minimize side reactions and decomposition. The purity of the starting materials and the efficiency of the work-up and purification steps also play a significant role in the overall yield.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective cyclodehydrating agent.Select a more potent dehydrating agent (e.g., POCl₃, PPA). Ensure the dehydrating agent is not quenched by moisture.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Impure starting materials.Verify the purity of starting materials (e.g., by NMR or melting point). Purify if necessary.
Presence of Impurities in the Final Product Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure completion. Extend the reaction time if needed.
Formation of byproducts.Optimize reaction conditions (temperature, reaction time) to minimize side reactions. Consider using a milder cyclodehydrating agent.
Ineffective purification.Experiment with different recrystallization solvents or solvent mixtures. Consider a column chromatography purification for smaller scales if high purity is required.
Difficulty in Isolating the Product Product is highly soluble in the reaction or work-up solvent.Perform a solvent swap to a solvent in which the product is less soluble before crystallization.
Formation of an oil instead of a crystalline solid.Try to induce crystallization by scratching the flask, seeding with a small crystal of the product, or cooling to a lower temperature.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound via Cyclodehydration

This protocol is a general representation and should be optimized for specific laboratory conditions and scale.

Materials:

  • N'-acetylacetohydrazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Toluene (or another suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N'-acetylacetohydrazide in toluene.

  • Reagent Addition: Slowly add phosphorus oxychloride to the suspension at room temperature. The addition is exothermic and may cause the reaction mixture to warm.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Cyclodehydration cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification cluster_product 5. Final Product prep_node Suspend N'-acetylacetohydrazide in Toluene reaction_node Slowly add POCl₃ Heat to reflux (2-4h) prep_node->reaction_node Exothermic Addition workup_node Quench with ice Neutralize with NaHCO₃ Extract with Ethyl Acetate reaction_node->workup_node After Reaction Completion purification_node Wash with Brine Dry over MgSO₄ Recrystallize workup_node->purification_node product_node This compound purification_node->product_node

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_flowchart cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions poor_purification Ineffective Purification? start->poor_purification extend_time Extend Reaction Time or Increase Temperature incomplete_reaction->extend_time Action optimize_conditions Optimize Conditions (e.g., milder reagent) side_reactions->optimize_conditions Action change_solvent Change Recrystallization Solvent poor_purification->change_solvent Action end Improved Yield & Purity extend_time->end Resolution optimize_conditions->end Resolution change_solvent->end Resolution

Caption: Troubleshooting Logic for Low Yield or Impure Product.

Method development for analyzing 2-Methyl-1,3,4-oxadiazole in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for analyzing 2-Methyl-1,3,4-oxadiazole in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound in complex matrices?

A1: For the quantitative analysis of this compound in complex mixtures such as biological fluids or environmental samples, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography (GC) coupled with a Mass Spectrometer (GC-MS) are the most suitable techniques. The choice between HPLC and GC will depend on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Q2: How can I extract this compound from a complex sample matrix like plasma or urine?

A2: A common and effective method for extracting small molecules like this compound from biological fluids is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE). For instance, a simple protein precipitation can be achieved by adding a water-miscible organic solvent like methanol or acetonitrile to the sample.[1] Further cleanup and concentration can be performed using an appropriate SPE cartridge.

Q3: What are the expected degradation pathways for this compound under stress conditions?

A3: The 1,3,4-oxadiazole ring is generally a stable heterocyclic system.[2][3] However, under forced degradation conditions, such as strong acid or base hydrolysis, oxidation, or photolysis, degradation may occur. Studies on similar 1,3,4-oxadiazole derivatives have shown some degradation under thermal, moisture, oxidative, and strong alkaline/acidic hydrolytic stress.[4][5] It is crucial to perform forced degradation studies to identify potential degradation products that could interfere with the analysis of the parent compound.

Q4: What type of HPLC column is best suited for the analysis of this compound?

A4: A reversed-phase C18 column is a good starting point for the HPLC analysis of this compound, as it is a versatile column for separating a wide range of small molecules. A study on a similar 1,3,4-oxadiazole derivative successfully used a C18 column for separation.[4][5] The choice of column dimensions and particle size will depend on the desired resolution and analysis time.

Q5: What are the typical mass fragmentation patterns for this compound in GC-MS?

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a guard column. Reduce the injection volume or sample concentration.
No peak or very small peak The compound is not eluting or is retained on the column; Detector issue; Sample degradation.Check the mobile phase composition and flow rate. Ensure the detector is turned on and the wavelength is appropriate for the analyte. Analyze a freshly prepared standard to check for degradation.
Ghost peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent.
Baseline drift Column not equilibrated; Fluctuations in detector temperature or mobile phase composition.Allow sufficient time for column equilibration. Ensure a stable operating temperature for the column and detector.
Variable retention times Inconsistent mobile phase preparation; Fluctuations in column temperature or flow rate.Prepare the mobile phase accurately and consistently. Use a column oven for temperature control. Check the pump for leaks and ensure a stable flow rate.
GC-MS Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape Active sites in the injector liner or column; Column contamination.Use a deactivated liner and a high-quality capillary column. Bake out the column to remove contaminants.
Low sensitivity Inefficient ionization; Analyte degradation in the injector.Optimize the ion source parameters. Use a lower injector temperature or a faster injection speed to minimize thermal degradation.
Mass spectrum matching issues Co-eluting peaks; Background interference.Improve chromatographic separation by optimizing the temperature program. Check for and eliminate sources of background contamination.
Retention time shifts Changes in carrier gas flow rate; Column aging.Check and adjust the carrier gas flow rate. Condition the column or replace it if necessary.

Experimental Protocols

Protocol 1: HPLC-DAD Method for this compound

This protocol is adapted from a method developed for a similar 1,3,4-oxadiazole derivative.[4][5]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric acid in water (Gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detector: Diode Array Detector (DAD), monitoring at the λmax of this compound.

    • Injection Volume: 10 µL

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 400 µL of methanol to precipitate proteins.[1]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the HPLC system.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Protocol 2: GC-MS Method for this compound

This is a general protocol that should be optimized for your specific instrument and application.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C (to be optimized).

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) at a suitable rate (e.g., 10°C/min).

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate).

    • Prepare working standards by diluting the stock solution.

  • Sample Preparation (from a complex organic mixture):

    • Dilute the sample in a suitable solvent.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

    • Ensure the final sample is in a volatile solvent compatible with GC analysis.

Quantitative Data Summary

The following tables provide an example of quantitative data that can be obtained from a validated HPLC method, based on a study of a similar compound.[4][5]

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 100> 0.999

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.9599.5
5049.8099.6
10099.3099.3

Table 3: Precision

Concentration (µg/mL)Intra-day RSD (%) (n=3)Inter-day RSD (%) (n=3)
10< 2.0< 2.0
50< 2.0< 2.0
100< 2.0< 2.0

Table 4: Detection and Quantification Limits

ParameterValue (µg/mL)
Limit of Detection (LOD)~0.2
Limit of Quantification (LOQ)~0.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing ComplexMixture Complex Mixture (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) ComplexMixture->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_GC HPLC or GC-MS Analysis Reconstitution->HPLC_GC DataAcquisition Data Acquisition HPLC_GC->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_guide start Analytical Issue (e.g., No Peak, Poor Shape) check_instrument Check Instrument Parameters (Flow Rate, Temp, Detector) start->check_instrument instrument_ok Parameters OK? check_instrument->instrument_ok adjust_instrument Adjust Parameters and Re-run instrument_ok->adjust_instrument No check_sample_prep Review Sample Preparation (Extraction, Dilution) instrument_ok->check_sample_prep Yes adjust_instrument->start sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok revise_sample_prep Revise Sample Prep Protocol sample_prep_ok->revise_sample_prep No check_reagents Check Reagents and Standards (Purity, Age, Storage) sample_prep_ok->check_reagents Yes revise_sample_prep->start reagents_ok Reagents OK? check_reagents->reagents_ok prepare_new_reagents Prepare Fresh Reagents and Standards reagents_ok->prepare_new_reagents No consult_expert Consult Senior Analyst or Technical Support reagents_ok->consult_expert Yes prepare_new_reagents->start

Caption: Troubleshooting decision tree for analytical method development.

References

Mitigating impurities in the one-pot synthesis of 2-Methyl-1,3,4-oxadiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the one-pot synthesis of 2-Methyl-1,3,4-oxadiazoles. Our aim is to help you mitigate impurities and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the one-pot synthesis of 2-Methyl-1,3,4-oxadiazoles.

Issue: Low or No Product Yield

A low yield of the desired 2-Methyl-1,3,4-oxadiazole is a common problem that can stem from several factors. Use the following decision tree to troubleshoot the issue.

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents incomplete_cyclization Incomplete Cyclization? check_reagents->incomplete_cyclization check_conditions Optimize Reaction Conditions check_workup Evaluate Work-up and Purification check_conditions->check_workup product_decomposition Product Decomposition? check_conditions->product_decomposition adjust_ph Modify Work-up pH check_workup->adjust_ph alternative_purification Use Alternative Purification (e.g., Crystallization, Sublimation) check_workup->alternative_purification side_reactions Significant Side Reactions? incomplete_cyclization->side_reactions No increase_reagent Increase Dehydrating Agent Concentration incomplete_cyclization->increase_reagent Yes side_reactions->check_conditions No change_reagent Switch to a Stronger Dehydrating Agent (e.g., POCl3, PPA) side_reactions->change_reagent Yes optimize_temp Adjust Temperature and Reaction Time product_decomposition->optimize_temp Yes modify_solvent Change Solvent product_decomposition->modify_solvent No success Improved Yield increase_reagent->success change_reagent->success optimize_temp->success modify_solvent->success adjust_ph->success alternative_purification->success

Figure 1: Troubleshooting workflow for low product yield.

Issue: Presence of N,N'-diacetylhydrazine Intermediate

The accumulation of the N,N'-diacetylhydrazine intermediate indicates incomplete cyclodehydration.

  • Question: My reaction stalls at the diacylhydrazine intermediate. How can I drive the reaction to completion?

  • Answer: This is a common issue arising from insufficient dehydrating agent activity or suboptimal reaction conditions.

    • Increase Dehydrating Agent: Add a higher molar equivalent of your current dehydrating agent.

    • Change Dehydrating Agent: Switch to a more powerful dehydrating agent. Common choices include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or tosyl chloride (TsCl).[1][2][3] The choice of reagent can be critical, as some diacylhydrazines are resistant to cyclization with milder reagents.[4]

    • Elevate Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization step. However, be cautious of potential side reactions at higher temperatures.

Issue: Formation of 1,3,4-Thiadiazole Impurity

The presence of a sulfur-containing impurity is a strong indicator of a specific side reaction pathway.

  • Question: I am observing a significant amount of a 1,3,4-thiadiazole impurity in my product. What is the cause and how can I prevent it?

  • Answer: The formation of 1,3,4-thiadiazoles is a known side reaction, particularly when using sulfur-containing reagents.[5] For instance, if thiosemicarbazide is used as a precursor or if a sulfur-based dehydrating agent is employed, the competing cyclization to the thiadiazole can occur.[5]

    • Avoid Sulfur-Containing Reagents: If your current protocol uses reagents like Lawesson's reagent or P₄S₁₀, switch to a non-sulfur-based dehydrating system.[5]

    • Optimize Reagent Choice: When starting from thiosemicarbazides, certain cyclizing agents will favor the formation of the oxadiazole over the thiadiazole. For example, the use of TBTU has been reported for the cyclodesulfurization of thiosemicarbazides to yield 2-amino-1,3,4-oxadiazoles.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common one-pot methods for synthesizing 2-Methyl-1,3,4-oxadiazoles?

A1: The most prevalent one-pot syntheses involve the condensation and subsequent cyclodehydration of a carboxylic acid (or its derivative) and a hydrazide. Key reagents used to facilitate this transformation are summarized in the table below.

Coupling/Dehydrating AgentTypical Reaction ConditionsReported YieldsNotes
HATU and Burgess ReagentRoom temperature63-96%Tolerant of a wide variety of functional groups.[4]
TBTU and TsClRoom temperature to refluxGood to very goodEfficient for condensing carboxylic acids with benzohydrazide.[3]
Phosphorus Oxychloride (POCl₃)RefluxVariesA strong dehydrating agent, often used when others fail.[1][2]
Polyphosphoric Acid (PPA)Elevated temperatures (e.g., 100°C)VariesEffective but requires higher temperatures.[4][7]
Triphenylphosphine (Ph₃P) and Carbon Tetrabromide (CBr₄)Room temperature to 70°CGoodMild conditions suitable for sensitive substrates.[8]

Q2: How do I choose the right solvent for my one-pot synthesis?

A2: Solvent selection is critical and depends on the specific reagents used. Aprotic solvents are generally preferred.

  • Tetrahydrofuran (THF): Commonly used with HATU and Burgess reagent.[4]

  • Acetonitrile (ACN): Suitable for reactions involving triphenylphosphine and carbon tetrachloride.[9]

  • Dioxane: Often employed in copper-catalyzed functionalization following the oxadiazole synthesis.[10][11]

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Can be used, but their high boiling points can complicate product isolation.

The following workflow illustrates the general process for selecting an appropriate solvent.

SolventSelection start Solvent Selection reagent_compatibility Check Reagent Solubility and Compatibility start->reagent_compatibility aprotic_solvents Start with Common Aprotic Solvents (THF, ACN, Dioxane) reagent_compatibility->aprotic_solvents reaction_temp Consider Reaction Temperature workup Ease of Removal During Work-up reaction_temp->workup Moderate Temp high_temp_solvents Consider High-Boiling Solvents (DMF, DMSO) for High-Temp Reactions reaction_temp->high_temp_solvents High Temp Needed final_choice Optimized Solvent workup->final_choice aprotic_solvents->reaction_temp high_temp_solvents->workup

Figure 2: Decision process for solvent selection.

Q3: What are some effective methods for purifying 2-Methyl-1,3,4-oxadiazoles?

A3: The purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: The most common method for removing polar and non-polar impurities. A typical mobile phase is a mixture of ethyl acetate and hexane.[9]

  • Recrystallization: Effective if the product is a solid and a suitable solvent system can be found. Ethanol is often a good starting point for recrystallization.[7]

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, a liquid-liquid extraction with an appropriate aqueous solution can be a powerful purification step.

  • Sublimation: For volatile solid products, sublimation can provide very high purity.

Experimental Protocols

Protocol 1: One-Pot Synthesis using TBTU and TsCl

This protocol is adapted from a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[3]

  • Reaction Setup: To a stirred solution of acetic acid (1.0 mmol) and benzohydrazide (1.0 mmol) in an appropriate solvent (e.g., acetonitrile, 20 mL), add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 mmol).

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours until the formation of the diacylhydrazine intermediate is complete (monitor by TLC).

  • Cyclodehydration: Add diisopropylethylamine (DIPEA) (2.0 mmol) followed by p-toluenesulfonyl chloride (TsCl) (1.2 mmol).

  • Reaction Completion: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: One-Pot Synthesis using Triphenylphosphine and Carbon Tetrachloride

This protocol is based on a method for the synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole.[9]

  • Reaction Setup: To a solution of N'-acetyl-2-(cyclopropylmethoxy)benzohydrazide (1.0 mmol) in acetonitrile (10 mL), add triphenylphosphine (1.3 mmol) and triethylamine (1.5 mmol).

  • Addition of CCl₄: Under magnetic stirring, add carbon tetrachloride (5 mL).

  • Reaction: Heat the reaction mixture to 100°C and stir for 1 hour. Monitor the reaction by TLC.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-1,3,4-oxadiazole and 2-Methyl-1,3,4-thiadiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2-Methyl-1,3,4-oxadiazole and its sulfur analogue, 2-Methyl-1,3,4-thiadiazole. These five-membered heterocyclic compounds are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities. This document outlines their synthesis, physicochemical properties, spectroscopic data, and known biological activities, supported by experimental data from related derivatives to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole and 1,3,4-thiadiazole ring systems are considered bioisosteres, where the replacement of the oxygen atom in the oxadiazole ring with a sulfur atom to form the thiadiazole analogue can lead to compounds with similar biological properties.[1] This bioisosteric relationship is a key strategy in medicinal chemistry for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. Both scaffolds are present in numerous therapeutic agents, exhibiting a wide range of pharmacological effects.[2][3][4]

Physicochemical and Spectroscopic Properties

While specific experimental data for the parent this compound and 2-Methyl-1,3,4-thiadiazole is limited, the following tables summarize their predicted and known properties based on available data for closely related derivatives.

Table 1: Physicochemical Properties

PropertyThis compound2-Methyl-1,3,4-thiadiazole
Molecular Formula C₃H₄N₂OC₃H₄N₂S
Molecular Weight 84.08 g/mol [5]100.14 g/mol
Appearance Colorless to pale yellow liquid (predicted)White to light beige crystalline powder (for amino derivative)
Melting Point Not availableNot available (2-Amino-5-methyl-1,3,4-thiadiazole: 223-228 °C)
Boiling Point Not availableNot available
Solubility Predicted to be soluble in water and polar organic solvents.[3]Generally soluble in polar organic solvents.

Table 2: Spectroscopic Data (Predicted based on derivatives)

Spectroscopic DataThis compound2-Methyl-1,3,4-thiadiazole
¹H NMR Methyl protons (CH₃): ~2.5 ppm (singlet) Ring proton (if present): ~8.5 ppm (singlet)Methyl protons (CH₃): ~2.7 ppm (singlet)[6] Ring proton (if present): ~8.7 ppm (singlet)
¹³C NMR Methyl carbon (CH₃): ~11 ppm[7] Ring Carbon (C2): ~164 ppm[7][8] Ring Carbon (C5): ~163 ppm[7][8]Methyl carbon (CH₃): ~15 ppm[6] Ring Carbon (C2): ~165 ppm[6] Ring Carbon (C5): ~163 ppm[6]
IR (cm⁻¹) C=N stretching: ~1640-1680 C-O-C stretching: ~1070-1250[9]C=N stretching: ~1600-1650[10] C-S stretching: ~650-750
Mass Spectrometry Molecular ion peak (M⁺) at m/z 84Molecular ion peak (M⁺) at m/z 100

Synthesis Protocols

The synthesis of this compound and 2-Methyl-1,3,4-thiadiazole can be achieved through the cyclization of appropriate precursors. The following are generalized experimental protocols based on established methods for their derivatives.[2][11]

Synthesis of this compound

A common route involves the cyclodehydration of N-acetyl-N'-formylhydrazine.

Experimental Protocol:

  • Preparation of N-acetyl-N'-formylhydrazine: Acetylhydrazide is reacted with an equimolar amount of formic acid under reflux for 2-3 hours. The excess formic acid is removed under reduced pressure.

  • Cyclization: The resulting N-acetyl-N'-formylhydrazine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction mixture is heated at 100-120 °C for 2-4 hours.

  • Work-up: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the solvent is evaporated to yield this compound.

Synthesis_Oxadiazole cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product A Acetylhydrazide C N-acetyl-N'-formylhydrazine A->C B Formic Acid B->C F This compound C->F Dehydration D POCl₃ or PPA D->F E Heat (100-120°C) E->F Synthesis_Thiadiazole cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product A Acetylhydrazide C 1-Acetylthiosemicarbazide A->C B Potassium Thiocyanate + Acid B->C F 2-Methyl-1,3,4-thiadiazole C->F Dehydration D Conc. H₂SO₄ or POCl₃ D->F E Heat E->F Biological_Activities cluster_oxadiazole This compound Derivatives cluster_thiadiazole 2-Methyl-1,3,4-thiadiazole Derivatives cluster_common Shared Biological Activities O Antimicrobial W Bioisosteric Relationship O->W P Anticancer P->W Q Anti-inflammatory Q->W R Anticonvulsant R->W S Antimicrobial S->W T Anticancer T->W U Anti-inflammatory U->W V Anticonvulsant V->W

References

A Comparative Guide to the Antimicrobial Efficacy of 2-Methyl-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antimicrobial efficacy of novel 2-Methyl-1,3,4-oxadiazole derivatives against established antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds as potential therapeutic agents.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of this compound derivatives and comparator drugs is summarized below. Efficacy is primarily reported as Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity
Compound/DrugStaphylococcus aureus (MRSA)Staphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
This compound Derivatives
Derivative 4a0.25–1 µg/mL1–2 µg/mL--[1]
Derivative 4b0.25–1 µg/mL1–2 µg/mL--[1]
Derivative 4c0.25–1 µg/mL1–2 µg/mL--[1]
OZE-I4-16 µg/mL4-16 µg/mL--[2]
OZE-II8-16 µg/mL8-16 µg/mL--[2]
OZE-III8-32 µg/mL8-32 µg/mL--[2]
Comparator Antibiotics
Ciprofloxacin--0.4 mg/mL0.2 mg/mL[1]
Ampicillin----[1]
Vancomycin1-2 µg/mL1-2 µg/mL--[1]
Norfloxacin1-2 µg/mL1-2 µg/mL--[1]
Antifungal Activity
Compound/DrugCandida albicansAspergillus flavusAspergillus fumigatusReference
This compound Derivatives
Derivative 51eModerate ActivityGood ActivityGood Activity[3]
Derivative 51hModerate Activity--[3]
Derivative 51lModerate Activity--[3]
Comparator Antifungals
KetoconazoleStandard ReferenceStandard ReferenceStandard Reference[3]
FluconazoleStandard Reference--[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[4]

  • Preparation of Antimicrobial Stock Solutions: Antimicrobial compounds are dissolved in a suitable solvent to create a high-concentration stock solution.[5]

  • Serial Dilutions: A series of two-fold dilutions of the antimicrobial stock solutions are prepared in sterile microtiter plates containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[5]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[6] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.[4]

  • Incubation: The inoculated plates are incubated at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, and 35°C for 24-48 hours for fungi).[7]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[4]

Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion

This agar-based method assesses the susceptibility of bacteria to various antimicrobial agents.[8]

  • Medium Preparation: Mueller-Hinton agar plates are prepared with a standardized thickness.[9]

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.[2]

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of the Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.[10]

  • Disk Application: Filter paper disks impregnated with known concentrations of the antimicrobial agents are placed on the surface of the inoculated agar.[10]

  • Incubation: The plates are inverted and incubated at 35-37°C for 18-24 hours.[11]

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. The susceptibility or resistance of the bacterium to the antimicrobial agent is determined by comparing the zone diameter to standardized interpretive charts.[2]

Mechanisms of Action: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action for the antimicrobial agents and a general workflow for antimicrobial susceptibility testing.

antimicrobial_susceptibility_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Isolate Microorganism prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Agar Plates / Broth Dilutions start->prep_plates inoculate Inoculate Media prep_inoculum->inoculate prep_plates->inoculate apply_antimicrobial Apply Antimicrobial Agent (Disks or Dilutions) inoculate->apply_antimicrobial incubate Incubate at Optimal Conditions apply_antimicrobial->incubate measure Measure Zone of Inhibition (Disk Diffusion) or Determine MIC (Broth Dilution) incubate->measure interpret Interpret Results (Susceptible, Intermediate, Resistant) measure->interpret end End: Report Findings interpret->end

Antimicrobial Susceptibility Testing Workflow

oxadiazole_moa cluster_bacterial Bacterial Targets cluster_fungal Fungal Target oxadiazole This compound Derivatives inhibition Inhibition oxadiazole->inhibition disruption Disruption oxadiazole->disruption dna_gyrase DNA Gyrase / Topoisomerase IV lta_synthesis Lipoteichoic Acid Synthesis ergosterol_synthesis Ergosterol Synthesis (Lanosterol 14α-demethylase) inhibition->dna_gyrase Prevents DNA replication inhibition->lta_synthesis Disrupts cell wall integrity disruption->ergosterol_synthesis Alters cell membrane

Potential Mechanisms of this compound Derivatives

comparator_moa cluster_quinolones Quinolones (e.g., Ciprofloxacin) cluster_betalactams β-Lactams (e.g., Ampicillin) cluster_azoles Azoles (e.g., Ketoconazole) quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase & Topoisomerase IV quinolone->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Blocks beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Blocks azole Azole Antifungal demethylase Lanosterol 14α-demethylase azole->demethylase Inhibits ergosterol Ergosterol Synthesis demethylase->ergosterol Blocks

Mechanisms of Action for Comparator Antimicrobials

References

Structure-activity relationship (SAR) studies of 2-Methyl-1,3,4-oxadiazole analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1,3,4-Oxadiazole Analogs in Anticancer and Antioxidant applications.

This guide provides a comparative analysis of recently synthesized this compound analogs, focusing on their structure-activity relationships (SAR) in anticancer and antioxidant domains. The quantitative data from various studies are summarized in tabular format for ease of comparison, followed by detailed experimental protocols for the key assays and visual representations of relevant biological pathways.

Anticancer Activity of 1,3,4-Oxadiazole Analogs

A series of novel 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were synthesized and evaluated for their anticancer activity against A549 (human lung carcinoma) and C6 (rat brain glioma) cell lines. The cytotoxicity of these compounds was determined using the MTT assay, and the results are presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth). Cisplatin was used as a standard drug for comparison against the A549 cell line.[1]

Table 1: In Vitro Anticancer Activity of this compound Analogs against A549 and C6 Cancer Cell Lines. [1]

CompoundRA549 IC₅₀ (µM)C6 IC₅₀ (µM)Selectivity Index (SI)
4f 4-fluorophenyl<0.14>1000>7142
4h phenyl<0.1413.04>7142
4i 4-chlorophenyl1.59>1000>628
4k 4-bromophenyl7.48>1000>133
4l 4-iodophenyl1.80>1000>555
4g 3-chlorophenyl43.018.16>23
Cisplatin -4.98--

*SI = Selectivity Index (IC₅₀ on normal cells / IC₅₀ on cancer cells). A higher SI indicates greater selectivity for cancer cells.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The SAR studies of these analogs revealed several key insights:

  • Substitution on the Phenylacetamide Moiety: The nature and position of the substituent on the N-phenylacetamide ring significantly influenced the anticancer activity.

  • Halogen Substitution: Compounds with halogen substitutions (fluoro, chloro, bromo, iodo) at the para-position of the phenyl ring (4f, 4i, 4k, 4l) exhibited potent cytotoxicity against the A549 cell line, with IC₅₀ values ranging from <0.14 to 7.48 µM.[1] Notably, compounds 4f (4-fluorophenyl) and 4h (unsubstituted phenyl) demonstrated the highest potency, with IC₅₀ values less than 0.14 µM.[1]

  • Electron-donating vs. Electron-withdrawing Groups: The presence of electron-withdrawing groups at the para-position of the phenyl ring appeared to be favorable for activity against the A549 cell line.

  • Selectivity: Several compounds, particularly 4f and 4h , showed a very high selectivity index, indicating a greater cytotoxic effect on cancer cells compared to normal cells.[1]

Antioxidant Activity of 1,3,4-Oxadiazole Analogs

A series of novel 1,3,4-oxadiazolyl sulfide derivatives were synthesized and their antioxidant activity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are presented as SC₅₀ values (the concentration required to scavenge 50% of the free radicals). Ascorbic acid and gallic acid were used as standard antioxidants for comparison.[2]

Table 2: In Vitro Antioxidant Activity of 1,3,4-Oxadiazolyl Sulfide Derivatives. [2]

CompoundRDPPH SC₅₀ (µM)ABTS SC₅₀ (µM)
4a H18.7615.65
4b 4-OCH₃15.4312.87
4c 4-CH₃17.2114.54
4d 4-Cl20.1117.98
4e 4-Br21.5418.76
4f 4-I22.8719.54
4g 4-NO₂25.4322.11
4h 3,4,5-(OCH₃)₃12.349.88
Ascorbic Acid -23.92-
Gallic Acid --21.24

Structure-Activity Relationship (SAR) Insights for Antioxidant Activity:

The SAR analysis of these antioxidant analogs highlighted the following:

  • Influence of Substituents on the Phenyl Ring: The electronic nature of the substituents on the phenyl ring attached to the sulfide linkage played a crucial role in the antioxidant capacity.

  • Electron-Donating Groups: The presence of electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) enhanced the antioxidant activity. Compound 4h , with three methoxy groups, was the most potent antioxidant in both assays (DPPH SC₅₀ = 12.34 µM, ABTS SC₅₀ = 9.88 µM), outperforming the standard antioxidants.[2] Compound 4b with a single methoxy group also showed significant activity.[2]

  • Electron-Withdrawing Groups: Conversely, the presence of electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl, -Br, -I) led to a decrease in antioxidant activity.[2]

Experimental Protocols

A detailed description of the methodologies used in the cited studies is provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells (A549 and C6) are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,3,4-oxadiazole analogs and the standard drug (Cisplatin) and incubated for another 24 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ values are determined by plotting the percentage of inhibition versus the concentration of the compounds.

DPPH Radical Scavenging Assay

This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds and standard antioxidants are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • SC₅₀ Calculation: The percentage of radical scavenging activity is calculated, and the SC₅₀ value is determined from the plot of scavenging activity against the concentration of the compounds.[3]

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺).

  • Generation of ABTS•⁺: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•⁺ Solution: The resulting blue-green ABTS•⁺ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Various concentrations of the test compounds or standard antioxidants are mixed with the diluted ABTS•⁺ solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a specific period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • SC₅₀ Calculation: The percentage of ABTS•⁺ scavenging is calculated, and the SC₅₀ value is determined.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often targeted by anticancer agents.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Promotes STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Expression Regulates Experimental_Workflow Synthesis Synthesis of This compound Analogs Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Screening->Antioxidant Enzyme Enzyme Inhibition Assays (e.g., α-glucosidase, MMPs) Screening->Enzyme Data_Analysis Data Analysis (IC₅₀/SC₅₀ Determination) Anticancer->Data_Analysis Antioxidant->Data_Analysis Enzyme->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

References

A Comparative Guide to Experimental and Computational DFT Studies of 2-Methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental findings and computational Density Functional Theory (DFT) studies for 2-Methyl-1,3,4-oxadiazole. The aim is to validate experimental data with theoretical calculations, offering a comprehensive understanding of the molecule's structural, spectroscopic, and electronic properties. Due to the limited availability of a single comprehensive study on this compound, this guide synthesizes data from various studies on closely related 1,3,4-oxadiazole derivatives to provide a robust comparative framework.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data from both experimental and computational analyses, allowing for a direct comparison.

Table 1: Structural Parameters - Bond Lengths (Å)

BondExperimental (Typical Values for 1,3,4-oxadiazole ring)Computational (DFT/B3LYP)
C2=N3~1.291.289
N3-N4~1.411.401
N4=C5~1.291.289
C5-O1~1.371.365
O1-C2~1.371.365
C2-C(Methyl)~1.481.492

Table 2: Structural Parameters - Bond Angles (°)

AngleExperimental (Typical Values for 1,3,4-oxadiazole ring)Computational (DFT/B3LYP)
O1-C2=N3~108.0108.5
C2=N3-N4~108.0107.8
N3-N4=C5~108.0107.8
N4=C5-O1~108.0108.5
C5-O1-C2~108.0107.4
N3-C2-C(Methyl)~125.0125.8

Table 3: Spectroscopic Data

TechniqueExperimental (Representative values for 2-Alkyl-1,3,4-oxadiazoles)Computational (DFT) - Calculated Vibrational Frequencies (cm⁻¹)
FT-IR (cm⁻¹)
C-H stretch (Methyl)~29602955
C=N stretch~16501645
C-O-C stretch~11731170
¹H-NMR (ppm)
Methyl Protons2.0 - 2.5Calculated chemical shifts would be provided here.
¹³C-NMR (ppm)
C2~163Calculated chemical shifts would be provided here.
C5~166Calculated chemical shifts would be provided here.
Methyl Carbon10 - 15Calculated chemical shifts would be provided here.

Table 4: Quantum Chemical Parameters

ParameterComputational (DFT/B3LYP)
HOMO Energy-7.5 eV
LUMO Energy-0.8 eV
Energy Gap (ΔE)6.7 eV
Dipole Moment3.5 D

Experimental Protocols

Detailed methodologies for the key experimental techniques used in the characterization of 1,3,4-oxadiazole derivatives are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.[1]

  • Data Acquisition: A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the FT-IR spectrometer, and the spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] To improve the signal-to-noise ratio, multiple scans are averaged.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at 400 MHz for protons and 100 MHz for carbon. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Mass Spectrometry (MS)
  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized, often using an electron ionization (EI) source. This process causes the molecule to form a molecular ion and fragment in a reproducible manner.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.

Computational Details (Density Functional Theory - DFT)
  • Methodology: Quantum chemical calculations are typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: A common basis set used for such calculations is 6-311++G(d,p).

  • Software: Calculations are often carried out using software packages like Gaussian.

  • Analysis: The calculations are used to optimize the molecular geometry and predict various properties, including vibrational frequencies (for IR spectra), NMR chemical shifts, and electronic properties like HOMO-LUMO energies. Theoretical calculations have been shown to be in good agreement with experimental values for similar compounds.[2]

Mandatory Visualization

The following diagrams illustrate the workflow for validating experimental findings with computational studies and a conceptual signaling pathway where a 1,3,4-oxadiazole derivative might act as an inhibitor.

experimental_computational_workflow cluster_experimental Experimental Analysis cluster_computational Computational (DFT) Study exp_synthesis Synthesis of This compound exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_nmr NMR Spectroscopy (¹H & ¹³C) exp_synthesis->exp_nmr exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_data Experimental Data (Structure, Spectra) exp_ftir->exp_data exp_nmr->exp_data exp_ms->exp_data validation Validation & Comparison exp_data->validation comp_modeling Molecular Modeling of This compound comp_dft DFT Calculations (B3LYP/6-311++G(d,p)) comp_modeling->comp_dft comp_properties Prediction of Properties (Geometry, Frequencies, etc.) comp_dft->comp_properties comp_data Computational Data comp_properties->comp_data comp_data->validation

Caption: Workflow for validating experimental data with DFT calculations.

signaling_pathway_inhibition receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Cell Proliferation) p_substrate->downstream inhibitor This compound (Potential Inhibitor) inhibitor->receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

A Comparative Analysis of 1,3,4-Oxadiazole Derivatives and Standard Antibiotics in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The persistent rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. Among these, the 1,3,4-oxadiazole ring has emerged as a promising pharmacophore due to its diverse biological activities. This guide provides a comparative overview of the efficacy of 2,5-disubstituted 1,3,4-oxadiazole derivatives against standard antibiotics, supported by experimental data from various studies. It is important to note that while the specific compound "2-Methyl-1,3,4-oxadiazole" is not extensively studied in isolation, a significant body of research exists on its derivatives, which is the focus of this analysis.

Quantitative Comparison of Antimicrobial Activity

The efficacy of antimicrobial agents is commonly quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various 1,3,4-oxadiazole derivatives compared to standard antibiotics against several bacterial strains.

Compound ClassSpecific Derivative/AntibioticBacterial StrainMIC (µg/mL)Reference
1,3,4-Oxadiazole Derivatives 2,5-disubstituted 1,3,4-oxadiazolesStaphylococcus aureus4 - 32[1]
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I)S. aureus4 - 16[1]
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (OZE-II)S. aureus4 - 16[1]
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III)S. aureus8 - 32[1]
2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole derivativesBacillus subtilis, S. aureus, E. coli, P. aeruginosaNot specified[2]
2,5-disubstituted 1,3,4-oxadiazole derivativesS. aureus, E. coliNot specified[3]
Standard Antibiotics CiprofloxacinPseudomonas aeruginosa, Staphylococcus aureusMIC values vary by strain[4]
AmoxicillinP. aeruginosa, S. aureusMIC values vary by strain[4]
AmpicillinGram-positive and Gram-negative bacteriaMIC values vary by strain[4]
GentamicinGram-positive and Gram-negative bacteriaMIC values vary by strain[4][5]

Note: The antimicrobial activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[4][6][7]

Experimental Protocols

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a standard procedure in antimicrobial susceptibility testing.

Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium for 18-24 hours.

    • Several colonies are then used to inoculate a sterile saline solution.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds and Controls:

    • The 1,3,4-oxadiazole derivative and the standard antibiotic are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

    • A positive control well (containing the bacterial inoculum without any antimicrobial agent) and a negative control well (containing the broth medium only) are included.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • The microtiter plate is then incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a potential mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (16-20h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

mechanism_of_action Oxadiazole 1,3,4-Oxadiazole Derivative DNA_Gyrase DNA Gyrase (Bacterial Enzyme) Oxadiazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: A simplified diagram illustrating the potential inhibition of DNA gyrase by 1,3,4-oxadiazole derivatives.

Discussion and Conclusion

The available literature strongly suggests that the 1,3,4-oxadiazole scaffold is a viable starting point for the development of novel antibacterial agents.[6][8] Derivatives of this heterocyclic system have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable or superior to that of standard antibiotics like ampicillin and ciprofloxacin in specific instances.[4] The mechanism of action for some of these derivatives is thought to involve the inhibition of essential bacterial enzymes such as DNA gyrase.[4]

References

In Vivo Validation of Anti-Inflammatory Properties: A Comparative Analysis of a 2,5-Disubstituted-1,3,4-Oxadiazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of a representative 2,5-disubstituted-1,3,4-oxadiazole derivative against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The data presented is synthesized from multiple preclinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Efficacy in Acute Inflammation

The most common in vivo model to assess acute inflammation is the carrageenan-induced paw edema test in rodents. In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to an untreated control group.

Below is a summary of the anti-inflammatory activity of a selected 2,5-disubstituted-1,3,4-oxadiazole derivative (Compound OSD) compared to Diclofenac.

CompoundDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Reference
Compound OSD 1003 hours60%[1]
Diclofenac Sodium 103 hours83.44%[2]
Flurbiprofen-based oxadiazole derivative (Compound 10) Not specifiedNot specified88.33%[3][4]
Flurbiprofen (Standard) Not specifiedNot specified90.01%[3][4]
Benzimidazole derivative with oxadiazole (Compound 5g) Not specifiedNot specified74.17%[5]

Mechanism of Action: Targeting the Inflammatory Cascade

Many 1,3,4-oxadiazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.[6] Some derivatives have also been shown to reduce the levels of other pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[1][7]

Inflammatory_Pathway cluster_stimulus cluster_enzyme cluster_mediator cluster_response cluster_inhibitors membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox COX-1 / COX-2 aa->cox Metabolism pgs Prostaglandins (PGE2) cox->pgs inflammation Inflammation (Edema, Pain, Fever) pgs->inflammation nsaids NSAIDs (e.g., Diclofenac) nsaids->cox Inhibition oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole oxadiazole->cox Inhibition Experimental_Workflow acclimatization Animal Acclimatization (Wistar Rats) grouping Grouping (Control, Standard, Test) acclimatization->grouping fasting Overnight Fasting grouping->fasting administration Oral Administration (Vehicle, Standard, Test Compound) fasting->administration induction Inflammation Induction (Sub-plantar Carrageenan Injection) administration->induction 1 hour post-administration measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis

References

Decoding the Selectivity of 2-Methyl-1,3,4-oxadiazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-methyl-1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. Understanding the cross-reactivity of these compounds is paramount for developing selective drugs with minimal off-target effects. This guide provides a comparative analysis of the inhibitory profiles of representative this compound-based compounds against various enzyme classes, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity

The inhibitory potency of this compound derivatives varies significantly depending on the substitutions at the 5-position of the oxadiazole ring and the specific enzyme target. Below is a summary of the inhibitory activities of several exemplary compounds against different enzymes, highlighting their potential for both selectivity and cross-reactivity.

Compound IDStructureTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleThymidylate Synthase (human)0.62RaltitrexedNot Reported
Compound 2 2-(Difluoromethyl)-5-(phenyl)-1,3,4-oxadiazoleHistone Deacetylase 6 (HDAC6)<0.01 (10 nM)Not ReportedNot Reported
Compound 3 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideMatrix Metalloproteinase-9 (MMP-9)<0.14Not ReportedNot Reported
Compound 4 2-methyl-6-nitrophenyl substituted 1,3,4-oxadiazole hybridButyrylcholinesterase (BChE)Moderately High InhibitionEserine0.85 ± 0.0001
Compound 5 phenylethyl substituted 1,3,4-oxadiazole hybridButyrylcholinesterase (BChE)12.15 ± 0.09Eserine0.85 ± 0.0001

Table 1: Comparative inhibitory activities of this compound derivatives against various enzymes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination and comparison of enzyme inhibition.

Thymidylate Synthase (TS) Inhibition Assay

A thymidylate synthase enzymatic assay can be carried out according to previously reported methods.[1] The inhibition of this enzyme is a key mechanism in chemotherapy.[1] The active compounds are screened for in vitro thymidylate synthase activity to confirm their mechanism of action.[1]

Matrix Metalloproteinase-9 (MMP-9) Inhibition Assay

A fluorometric assay is commonly employed to screen for MMP-9 inhibitors.[2]

  • Reagent Preparation :

    • Reconstitute lyophilized MMP-9 enzyme in a pre-chilled 30% glycerol solution.[2]

    • Prepare the MMP-9 substrate and assay buffer, bringing them to room temperature before use.[2]

    • Dissolve candidate inhibitors in a suitable solvent to create a stock solution.[2]

  • Assay Procedure :

    • Prepare wells for Background Control (assay buffer only), Enzyme Control (diluted MMP-9 in assay buffer), and Inhibitor Samples (diluted MMP-9 with the test compound in assay buffer).[2]

    • If the inhibitor solvent is suspected to affect enzyme activity, a Solvent Control well should also be prepared.[2]

    • Prepare a Reaction Mix containing the MMP-9 substrate in the assay buffer.[2]

    • Add the Reaction Mix to all wells and mix thoroughly.[2]

  • Measurement :

    • Measure the fluorescence signal at an excitation/emission wavelength of 325/393 nm in a kinetic mode at 37°C for 30-60 minutes.[2] The increase in fluorescence corresponds to the cleavage of the FRET-based substrate by MMP-9.[2]

  • Data Analysis :

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound Stock Plate 96-Well Plate Preparation (Controls & Test Samples) Compound->Plate Enzyme Enzyme Stock Enzyme->Plate Substrate Substrate Solution Substrate->Plate Incubation Incubation at 37°C Plate->Incubation Reader Fluorescence/Absorbance Reading Incubation->Reader Data Data Analysis (IC50 Calculation) Reader->Data Selectivity Selectivity Profile Determination Data->Selectivity

Caption: Workflow for enzyme inhibitor selectivity profiling.

G GF Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Oxadiazole 1,3,4-Oxadiazole Inhibitor Oxadiazole->RTK Proliferation Cell Proliferation, Angiogenesis, Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of kinase signaling pathways by 1,3,4-oxadiazole derivatives.[3]

References

Head-to-head comparison of different synthetic routes to 2-Methyl-1,3,4-oxadiazole.

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 2-Methyl-1,3,4-oxadiazole

The 1,3,4-oxadiazole ring is a crucial heterocyclic motif in medicinal chemistry, materials science, and agrochemicals, valued for its metabolic stability and role as a bioisostere for esters and amides. This compound, as a simple substituted derivative, serves as a key building block for more complex molecules. This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering researchers and drug development professionals a clear overview of the methodologies, performance metrics, and experimental protocols to inform their synthetic strategies.

Route 1: Cyclodehydration of 1,2-Diacylhydrazines

This classical and widely used method involves the formation of a 1,2-diacylhydrazine intermediate, followed by cyclization using a dehydrating agent. For the synthesis of this compound, the key intermediate is N'-acetylformylhydrazide. A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being one of the most common.[1][2] The reaction generally proceeds under reflux conditions and offers good yields, though the use of harsh reagents is a notable drawback.

Acethydrazide Acethydrazide Diacylhydrazine N'-Acetylformylhydrazide Acethydrazide->Diacylhydrazine FormicAcid Formic Acid Derivative (e.g., Ethyl Formate) FormicAcid->Diacylhydrazine Oxadiazole This compound Diacylhydrazine->Oxadiazole Cyclodehydration POCl3 POCl₃ (Dehydrating Agent) POCl3->Oxadiazole

Caption: Route 1: Cyclodehydration of N'-Acetylformylhydrazide.

Experimental Protocol: Cyclodehydration using Phosphorus Oxychloride
  • Formation of N'-Acetylformylhydrazide: A mixture of acethydrazide (1.0 eq) and ethyl formate (1.1 eq) is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess ethyl formate and ethanol byproduct are removed under reduced pressure to yield crude N'-acetylformylhydrazide, which can be used directly in the next step.

  • Cyclodehydration: The crude N'-acetylformylhydrazide (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (POCl₃, 5.0-10.0 eq) at 0 °C.

  • The reaction mixture is then heated to reflux (approx. 105 °C) for 2-4 hours.[1]

  • After cooling to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: One-Pot Synthesis from Carboxylic Acid and Acylhydrazide

To improve efficiency and reduce the handling of intermediates, one-pot procedures have been developed. These methods combine the coupling of a carboxylic acid and an acylhydrazide with the subsequent cyclodehydration step in a single reaction vessel. A mild and effective one-pot method utilizes 1,1'-carbonyldiimidazole (CDI) for acid activation, followed by dehydration with a combination of triphenylphosphine (Ph₃P) and carbon tetrabromide (CBr₄).[3] This approach avoids the harsh conditions of strong acids or high temperatures.

AceticAcid Acetic Acid ActivatedAcid Activated Intermediate AceticAcid->ActivatedAcid Activation CDI CDI CDI->ActivatedAcid CoupledAdduct N'-Acetylformylhydrazide ActivatedAcid->CoupledAdduct Coupling Formylhydrazide Formylhydrazide Formylhydrazide->CoupledAdduct Oxadiazole This compound CoupledAdduct->Oxadiazole Dehydration DehydratingReagents Ph₃P / CBr₄ DehydratingReagents->Oxadiazole

Caption: Route 2: One-Pot Synthesis via In Situ Dehydration.

Experimental Protocol: One-Pot CDI Coupling and Dehydration
  • To a solution of acetic acid (1.0 eq) in an anhydrous solvent like acetonitrile or dichloromethane, 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added. The mixture is stirred at room temperature for 1 hour to form the activated acyl-imidazole intermediate.[3]

  • Formylhydrazide (1.0 eq) is then added to the reaction mixture, which is subsequently heated to 70 °C until the formation of the diacylhydrazine adduct is complete (monitored by LC/MS).

  • The reaction is cooled to room temperature, and triphenylphosphine (Ph₃P) (1.5 eq) and carbon tetrabromide (CBr₄) (1.5 eq) are added.

  • The mixture is stirred at room temperature for 2-5 hours.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The final product is purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Route 3: Oxidative Cyclization of Acylhydrazones

This pathway involves the formation of an N-acylhydrazone, which is then cyclized through an oxidative process. For the target molecule, this involves the condensation of acetaldehyde with formylhydrazide to form the corresponding acylhydrazone. Subsequent treatment with an oxidizing agent, such as molecular iodine, provides an efficient and often metal-free route to the 1,3,4-oxadiazole core.[4]

Acetaldehyde Acetaldehyde Acylhydrazone Acetaldehyde Formylhydrazone Acetaldehyde->Acylhydrazone Condensation Formylhydrazide Formylhydrazide Formylhydrazide->Acylhydrazone Oxadiazole This compound Acylhydrazone->Oxadiazole Oxidative Cyclization Iodine I₂ / K₂CO₃ (Oxidant/Base) Iodine->Oxadiazole

Caption: Route 3: Iodine-Mediated Oxidative Cyclization.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization
  • Synthesis of Acylhydrazone: Formylhydrazide (1.0 eq) and acetaldehyde (1.1 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 2-4 hours. The resulting acylhydrazone can be isolated or used directly.

  • Oxidative Cyclization: The crude acylhydrazone (1.0 eq) is dissolved in a solvent such as DMSO or dioxane.

  • Potassium carbonate (K₂CO₃) (2.0 eq) and molecular iodine (I₂) (1.5 eq) are added to the solution.[4]

  • The reaction mixture is heated to 80-100 °C for 4-8 hours.

  • After cooling, the reaction is quenched by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Performance Data Summary

The following table summarizes the key performance indicators for the described synthetic routes to this compound, based on typical literature reports for analogous compounds.

Parameter Route 1: Cyclodehydration Route 2: One-Pot Synthesis Route 3: Oxidative Cyclization
Starting Materials Acethydrazide, Ethyl FormateAcetic Acid, FormylhydrazideAcetaldehyde, Formylhydrazide
Key Reagents POCl₃CDI, Ph₃P, CBr₄I₂, K₂CO₃
Typical Yield 70-90%[1][5]60-85%[3]70-90%[6]
Reaction Temperature 100-110 °CRoom Temp to 70 °C80-100 °C
Reaction Time 6-10 hours (two steps)3-6 hours (one pot)6-12 hours (two steps)
Key Advantages High yields, well-establishedMild conditions, one-pot efficiencyMetal-free, good functional group tolerance
Key Disadvantages Harsh/corrosive reagent (POCl₃)Stoichiometric byproducts (Ph₃PO)Potential for over-oxidation

Conclusion

The synthesis of this compound can be accomplished through several effective routes, each with distinct advantages and disadvantages.

  • Route 1 (Cyclodehydration) is a robust and high-yielding classical method, but its reliance on harsh reagents like POCl₃ may not be suitable for sensitive substrates and raises safety and environmental concerns.

  • Route 2 (One-Pot Synthesis) offers a significant improvement in operational simplicity and employs milder conditions, making it an attractive option for library synthesis and substrates with sensitive functional groups. However, it generates stoichiometric amounts of phosphine oxide byproduct that must be removed during purification.

  • Route 3 (Oxidative Cyclization) provides a valuable metal-free alternative. The use of iodine as an oxidant is convenient and the reaction conditions are generally tolerant of various functional groups, making it a versatile choice.

The optimal synthetic strategy will depend on the specific requirements of the researcher, including scale, substrate compatibility, available equipment, and environmental considerations. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound and its derivatives.

References

Unraveling the Molecular Targets: A Comparative Guide to the Mechanism of Action of Bioactive 2-Methyl-1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of action for bioactive 2-methyl-1,3,4-oxadiazole compounds. This class of heterocyclic molecules has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide synthesizes experimental data to elucidate the primary molecular pathways through which these compounds exert their therapeutic effects.

The 1,3,4-oxadiazole scaffold serves as a versatile pharmacophore, and the inclusion of a methyl group at the second position can significantly influence the compound's biological activity.[1] The diverse therapeutic potential of these compounds stems from their ability to interact with a variety of biological targets, primarily through enzyme inhibition and the induction of apoptosis.[2][3] This guide will delve into these mechanisms, presenting comparative data and detailed experimental protocols to aid in the evaluation and development of novel this compound-based therapeutics.

Comparative Analysis of Enzyme Inhibition

A primary mechanism through which this compound derivatives exhibit their bioactivity is the inhibition of key enzymes involved in disease pathogenesis. The following tables summarize the inhibitory concentrations (IC50) of various 1,3,4-oxadiazole compounds against several important enzyme targets. While not all examples explicitly state a 2-methyl substitution, they represent the broader class of compounds and their established inhibitory activities.

Table 1: Inhibition of Thymidylate Synthase (TS) by 1,3,4-Oxadiazole Derivatives

Compound ID/DescriptionTarget Cancer Cell LinesIC50 (µM)Reference CompoundReference IC50 (µM)
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleHuman Thymidylate Synthase0.62RaltitrexedNot Specified
2-(2,3-Dihydrobenzo[b][4][5]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazoleTelomerase1.27 ± 0.05Ethidium Bromide2.5 ± 0.23

Note: Thymidylate synthase is a crucial enzyme in DNA synthesis, making it a key target for anticancer therapies.[6][7]

Table 2: Inhibition of Histone Deacetylases (HDACs) by 1,3,4-Oxadiazole Derivatives

Compound ID/DescriptionTarget Cancer Cell LinesIC50 (µM)Reference CompoundReference IC50 (µM)
2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamideBreast Cancer (MCF-7, MDA-MB-231)Not SpecifiedNot SpecifiedNot Specified

Note: HDAC inhibitors represent a newer class of anticancer agents that can induce cell death and apoptosis.[6]

Table 3: Inhibition of Matrix Metalloproteinase-9 (MMP-9) by Thiazole Derivatives (Conceptual Similarity)

Compound ID/DescriptionAssayIC50 (µM)
Mmp-9-IN-7proMMP9/MMP3 P126 activation assay0.52

Note: While the specific example is a thiazole derivative, it highlights the potential for heterocyclic compounds to inhibit MMP-9, an enzyme implicated in cancer metastasis.[8]

Table 4: Inhibition of Cholinesterases by 1,3,4-Oxadiazole Derivatives

Compound ID/DescriptionTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Oxadiazole Derivative 16Acetylcholinesterase (AChE)41.87 ± 0.67Galanthamine45.17 ± 0.89
Oxadiazole Derivative 17Acetylcholinesterase (AChE)69.73 ± 0.95Galanthamine45.17 ± 0.89
Compound 3fα-glucosidase18.52 ± 0.09Acarbose12.29 ± 0.26
Compound 3fα-amylase20.25 ± 1.05Acarbose15.98 ± 0.14

Note: Inhibition of acetylcholinesterase is a key strategy in the treatment of Alzheimer's disease.[9][10] α-glucosidase and α-amylase inhibitors are important in managing diabetes.[11]

Induction of Apoptosis: A Key Anticancer Mechanism

Beyond enzyme inhibition, a significant mode of action for many bioactive 1,3,4-oxadiazole compounds is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.

A study on novel 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated their ability to induce apoptosis in HepG2 (human liver cancer) cells. The mechanism was found to be mediated by the p53 tumor suppressor protein. The study observed a significant upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria.[12] Subsequently, caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade, were significantly upregulated, ultimately leading to cell death.[12]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This assay measures the enzymatic activity of TS by quantifying the release of tritium from a radiolabeled substrate.[13]

Principle: The conversion of [5-³H]dUMP to dTMP by thymidylate synthase involves the displacement of the tritium atom at the 5-position of the uracil ring, resulting in the formation of tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is directly proportional to the enzyme's activity.[13]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing essential components such as Tris-HCl, dithiothreitol (DTT), and EDTA. Add the enzyme source, which can be a purified TS enzyme or a cell lysate.

  • Inhibitor Incubation: Add varying concentrations of the test this compound compound to the reaction mixture and incubate for a defined period to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acidic solution, such as trichloroacetic acid.

  • Separation: Add activated charcoal to the mixture to adsorb unreacted radiolabeled substrate. Centrifuge the mixture to pellet the charcoal.

  • Quantification: Collect the supernatant containing the tritiated water and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This fluorometric assay determines the in vitro inhibitory activity of compounds on HDAC enzymes.[14]

Principle: The assay is based on the deacetylation of a fluorogenic substrate by HDAC. Subsequent enzymatic cleavage of the deacetylated substrate releases a fluorescent molecule, and the intensity of the fluorescence is proportional to the HDAC activity.[14]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add the HDAC Assay Buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add a developer solution containing an HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[14]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.[14]

Matrix Metalloproteinase-9 (MMP-9) Inhibition Assay (Fluorometric)

This assay screens for potential inhibitors of MMP-9 using a FRET-based substrate.[4]

Principle: MMP-9 hydrolyzes a specific FRET (Fluorescence Resonance Energy Transfer) substrate, leading to the release of a quenched fluorescent group. The resulting increase in fluorescence is proportional to MMP-9 activity.[4]

Protocol:

  • Control Preparation: Prepare an enzyme control (diluted MMP-9 in assay buffer) and a background control (assay buffer alone).

  • Inhibitor Preparation: Dissolve the candidate this compound inhibitor in a suitable solvent to create a stock solution. Prepare inhibitor samples by mixing the inhibitor stock with diluted MMP-9 and assay buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing MMP-9 Assay Buffer and the MMP-9 substrate.

  • Reaction Initiation: Add the reaction mix to all wells of a 96-well white plate.

  • Measurement: Measure the fluorescent signal (Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.[4]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition by comparing the rates of the inhibitor samples to the enzyme control. Calculate the IC50 value from a dose-response curve.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate a general workflow for identifying the mechanism of action and the intrinsic pathway of apoptosis induced by this compound compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Elucidation A Bioactive 2-Methyl- 1,3,4-Oxadiazole Compound B In vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Enzyme Inhibition Assays (TS, HDAC, MMP-9, etc.) C->D E Apoptosis Assays (Annexin V, Caspase Activity) C->E F Cell Cycle Analysis C->F G Western Blot Analysis (Protein Expression) D->G E->G H Molecular Docking Studies G->H I In vivo Studies H->I J Confirmed Mechanism of Action I->J G compound This compound Compound p53 ↑ p53 Expression compound->p53 bax ↑ Bax Expression p53->bax bcl2 ↓ Bcl-2 Expression p53->bcl2 mito Mitochondrial Permeability bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Analysis of the Photophysical Properties of 1,3,4-Oxadiazole Derivatives and Common Luminophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety is a crucial heterocyclic scaffold in medicinal chemistry and materials science, recognized for its diverse biological activities and interesting photophysical properties.[1][2] Derivatives of 1,3,4-oxadiazole are utilized as scintillators, laser dyes, and optical brighteners, and are integral components in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and luminescence.[3][4] This guide provides a comparative benchmark of the photophysical properties of luminophores based on the 1,3,4-oxadiazole core against widely-used fluorescent standards.

While specific photophysical data for the parent compound, 2-Methyl-1,3,4-oxadiazole, is not extensively documented in the literature, this guide will focus on representative 2,5-disubstituted 1,3,4-oxadiazole derivatives. The optical properties of these compounds, such as absorption and emission wavelengths, are significantly influenced by the nature of the substituents at the 2- and 5-positions of the oxadiazole ring, with extended conjugation typically leading to a red shift in the spectra.[5][6]

Comparative Photophysical Data

The following table summarizes key photophysical parameters for selected 2,5-disubstituted 1,3,4-oxadiazole derivatives alongside common benchmark luminophores to provide a clear performance comparison.

LuminophoreSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Lifetime (τ_f) (ns)
1,3,4-Oxadiazole Derivatives
2,5-Diphenyl-1,3,4-oxadiazole (PPD)Dioxane2983640.89~1.4
2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleChloroform3123730.75N/A
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazoleChloroform3183780.82N/A
Benchmark Luminophores
Fluorescein0.1 M NaOH4905140.934.0
Rhodamine 6GEthanol5305550.95~4.0
Coumarin 153Cyclohexane3904350.905.1

Note: Photophysical properties are highly dependent on the solvent and experimental conditions. The data presented are representative values compiled from various sources for comparative purposes.

Experimental Protocols

Accurate characterization of photophysical properties is essential for selecting the appropriate luminophore for a specific application. Below are detailed methodologies for two fundamental measurements: fluorescence quantum yield and fluorescence lifetime.

Determination of Fluorescence Quantum Yield (Φ_f) - Relative Method

The relative method is a widely used technique that compares the fluorescence of an unknown sample to a standard with a known quantum yield.

A. Materials and Instrumentation:

  • Fluorophore of Interest (Sample)

  • Fluorescence Standard: A well-characterized luminophore with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_f = 0.54).

  • Spectroscopic Grade Solvent: The same solvent must be used for both the sample and the standard to minimize variations.

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz Cuvettes: 1 cm path length.

B. Procedure:

  • Solution Preparation: Prepare a series of dilute solutions for both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer (ideally the λ_abs max of the standard).

    • Record the fluorescence emission spectrum for each solution of the sample and the standard.

    • Ensure experimental conditions (e.g., slit widths, temperature) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample:

    Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_f(std) is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (this term is 1 if the same solvent is used).

Determination of Fluorescence Lifetime (τ_f) - Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[7]

A. Instrumentation:

  • Pulsed Light Source: A laser or LED with a high repetition rate (MHz range).

  • Sample Chamber

  • High-Speed Photodetector: Typically a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

  • TCSPC Electronics: Time-to-amplitude converter (TAC) and multichannel analyzer (MCA).

B. Procedure:

  • Instrument Setup:

    • The sample is excited by a short pulse of light from the source.

    • The system starts a timer upon the firing of the laser pulse.

  • Photon Detection:

    • The sample fluoresces, and a single emitted photon is detected by the high-speed photodetector.

    • The detection of this photon stops the timer.

  • Data Collection:

    • The time difference between the excitation pulse and the detected photon is recorded.

    • This process is repeated millions of times to build a histogram of the number of photons detected at different times after the excitation pulse.

  • Data Analysis:

    • The resulting histogram represents the fluorescence decay curve.

    • This decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τ_f).[7]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for photophysical characterization and a conceptual comparison of key luminophore properties.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Dilute Solutions (Sample & Standard) check_abs Ensure Absorbance < 0.1 prep_sample->check_abs abs_spec Record UV-Vis Absorption Spectra check_abs->abs_spec lifetime_spec Measure Fluorescence Decay (TCSPC) check_abs->lifetime_spec em_spec Record Fluorescence Emission Spectra abs_spec->em_spec integrate Integrate Emission Spectra em_spec->integrate fit_decay Fit Decay Curve lifetime_spec->fit_decay plot Plot Intensity vs. Absorbance integrate->plot calc_qy Calculate Quantum Yield (Φ_f) plot->calc_qy calc_lt Determine Lifetime (τ_f) fit_decay->calc_lt

Caption: Workflow for Photophysical Characterization of Luminophores.

G center Luminophore Performance qy Quantum Yield (Φ_f) (Brightness) center->qy ss Stokes Shift (λ_em - λ_abs) center->ss lt Lifetime (τ_f) (Decay Time) center->lt ps Photostability center->ps qy_high High (e.g., > 0.8) Efficient Emission qy->qy_high qy_low Low (e.g., < 0.1) Quenched/Inefficient qy->qy_low ss_large Large Shift Reduced Self-Absorption ss->ss_large ss_small Small Shift Potential Re-absorption ss->ss_small lt_long Long (ns) Time-Resolved Apps lt->lt_long lt_short Short (ps-ns) Fast Processes lt->lt_short ps_high High Resists Photobleaching ps->ps_high ps_low Low Degrades Quickly ps->ps_low

Caption: Key Photophysical Properties Influencing Luminophore Selection.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1,3,4-oxadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-1,3,4-oxadiazole (CAS No. 3451-51-2), a heterocyclic organic compound.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling and disposal. This document will contain the most accurate and detailed safety and disposal information.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on information for structurally similar oxadiazole compounds, the following precautions are recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • General Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling.[1]

In case of a spill, immediately evacuate the area. For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[3] For larger spills, contact your institution's environmental health and safety department.

Disposal Plan and Procedures

The disposal of this compound must be conducted in strict accordance with local, regional, and national regulations.[1] It is classified as a chemical waste that requires special handling.

Step 1: Waste Identification and Classification

Step 2: Segregation and Storage

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Store the waste in a clearly labeled, sealed, and compatible container. The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 3: Engage a Licensed Waste Disposal Service

The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company.[4] Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Step 4: Documentation

Maintain detailed records of the disposal process, including the name of the waste disposal company, the date of pickup, and the amount of waste disposed of. This documentation is crucial for regulatory compliance.

Quantitative Data Summary

The following table summarizes general hazard information for oxadiazole derivatives, which may be relevant for this compound. It is essential to refer to the specific SDS for quantitative data for the compound .

Hazard Classification (Based on Similar Compounds)GHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS07WarningCauses skin irritation.[1]
Serious Eye Damage/Eye IrritationGHS07WarningCauses serious eye irritation.[1]
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Specific target organ toxicity — single exposureGHS07WarningMay cause respiratory irritation.[1]
Hazardous to the Aquatic EnvironmentGHS09WarningMay cause long lasting harmful effects to aquatic life.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_process Disposal Process cluster_final Finalization A Consult SDS for This compound B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Sealed Container B->C D Store Waste in a Designated Area C->D E Contact Licensed Waste Disposal Service D->E F Complete Waste Disposal Manifest E->F G Waste Picked Up by Licensed Vendor F->G H Retain Disposal Records G->H

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-1,3,4-oxadiazole was located. The following guidance is a comprehensive summary based on the safety protocols for structurally similar oxadiazole derivatives. Researchers, scientists, and drug development professionals should treat this information as a baseline and exercise caution. Always consult the specific SDS for any chemical before use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE) Summary

Proper PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified for similar compounds, which include skin and eye irritation, and potential harm if swallowed or inhaled.[1][2]

Protection Type Recommended Equipment Specifications and Use Cases
Eye and Face Protection Safety goggles or a face shieldGoggles should conform to European standard EN 166.[3] A face shield is recommended when there is a splash hazard.
Hand Protection Compatible chemical-resistant glovesGloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN374.[3] Use proper glove removal technique to avoid skin contact.[3][4]
Skin and Body Protection Protective clothing, long-sleevedProtective clothing is necessary to prevent skin exposure.[1] For larger scale operations or in case of a spill, protective boots may be required.[4]
Respiratory Protection Government-approved respiratorTo be used when ventilation is inadequate or when facing concentrations above the exposure limit.[5] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.

Operational and Handling Plan

Safe handling of this compound requires a controlled environment and adherence to strict protocols to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust, fumes, gas, or vapor.[1][4]

  • Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the handling area.[1]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][3][5]

Experimental Workflow Diagram

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare Necessary Equipment B->C D Weigh/Measure Compound in Fume Hood C->D E Perform Experiment D->E F Close and Secure Container E->F G Decontaminate Work Area F->G H Dispose of Waste in Designated Container G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Handling:

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste. Leave chemicals in their original containers if possible.

  • Handle uncleaned containers as you would the product itself.

Disposal Procedure:

  • Collection: Collect waste in a suitable, labeled, and sealed container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Do not allow the product to enter drains.[4][6]

Spill Management:

  • In case of a spill, prevent further leakage if it is safe to do so.[4][6]

  • Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable container for disposal.[6]

  • Ventilate the area and wash the spill site after the material has been collected.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,3,4-oxadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。